Hsd17B13-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H23F2NO4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-fluoro-N-[[4-[(2-fluorophenoxy)methyl]-1-hydroxycyclohexyl]methyl]-4-hydroxybenzamide |
InChI |
InChI=1S/C21H23F2NO4/c22-16-3-1-2-4-19(16)28-12-14-7-9-21(27,10-8-14)13-24-20(26)15-5-6-18(25)17(23)11-15/h1-6,11,14,25,27H,7-10,12-13H2,(H,24,26) |
InChI Key |
GPSLYTIDVZDODP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1COC2=CC=CC=C2F)(CNC(=O)C3=CC(=C(C=C3)O)F)O |
Origin of Product |
United States |
Foundational & Exploratory
HSD17B13 Inhibition in Hepatocytes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes. Upregulation of HSD17B13 is correlated with the progression of non-alcoholic fatty liver disease (NAFLD). Genetic studies have shown that loss-of-function variants of HSD17B13 are protective against the development of non-alcoholic steatohepatitis (NASH) and subsequent liver fibrosis and hepatocellular carcinoma. This has positioned HSD17B13 as a promising therapeutic target for liver diseases. Small molecule inhibitors of HSD17B13 are being developed to replicate the protective effects of these genetic variants. This document provides a technical guide to the mechanism of action of HSD17B13 inhibitors in hepatocytes, with a focus on the core biological processes affected.
While specific pharmacological data for Hsd17B13-IN-2 is not extensively available in the public domain, this guide leverages data from other well-characterized HSD17B13 inhibitors to illustrate the expected mechanism of action.
HSD17B13: Function and Role in Hepatocytes
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1] Within the hepatocyte, HSD17B13 is specifically localized to the surface of lipid droplets, which are organelles responsible for storing neutral lipids.[2][3] Its expression is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1c (SREBP-1c)-dependent manner, a key pathway in the regulation of lipid metabolism.[4][5]
The precise enzymatic function of HSD17B13 is an area of active investigation. It has been shown to possess retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[3] Additionally, in vitro assays have demonstrated its ability to act on various lipid species, including steroids and eicosanoids.[6][7] Overexpression of HSD17B13 in hepatocytes leads to increased lipid droplet accumulation, suggesting a role in promoting steatosis.[1]
Mechanism of Action of HSD17B13 Inhibitors
The primary mechanism of action for an HSD17B13 inhibitor like this compound is the direct competitive or non-competitive inhibition of its enzymatic activity. By blocking the active site, the inhibitor prevents the metabolism of HSD17B13's endogenous substrates. The therapeutic hypothesis is that this inhibition will mimic the phenotype observed in individuals with loss-of-function genetic variants of HSD17B13, thereby protecting against liver injury and disease progression.
Effects on Lipid Metabolism
By inhibiting HSD17B13, small molecules are expected to alter the lipid landscape within hepatocytes. This can lead to a reduction in the accumulation of toxic lipid species and a decrease in the overall size and number of lipid droplets. Recent studies suggest that HSD17B13 inhibition can influence phospholipid metabolism and protect against liver fibrosis by modulating pyrimidine catabolism.[6][7]
Impact on Inflammatory Signaling
Recent evidence suggests a role for HSD17B13 in promoting liver inflammation. HSD17B13 can form a liquid-liquid phase separation around lipid droplets, which enhances its enzymatic function.[8] This, in turn, promotes the biosynthesis of platelet-activating factor (PAF), which activates the PAFR/STAT3 pathway, leading to increased fibrinogen expression and subsequent leukocyte adhesion, a key step in hepatic inflammation.[8] Inhibition of HSD17B13 would be expected to disrupt this inflammatory cascade.
Quantitative Data for HSD17B13 Inhibitors
The following table summarizes publicly available in vitro potency data for several HSD17B13 inhibitors. This data is provided as a reference for the expected potency of a selective HSD17B13 inhibitor.
| Inhibitor | Assay Substrate | IC50 (µM) |
| HSD17B13-IN-3 | β-estradiol | 0.38 |
| Leukotriene B4 (LTB4) | 0.45 | |
| HSD17B13-IN-8 | Estradiol | < 0.1 |
| LTB3 | < 1 | |
| HSD17B13-IN-9 | Not specified | 0.01 |
| HSD17B13-IN-43 | Estradiol | < 0.1 |
| HSD17B13-IN-90 | Estradiol | < 0.1 |
| HSD17B13-IN-95 | Estradiol | < 0.1 |
| HSD17B13-IN-98 | Estradiol | < 0.1 |
| BI-3231 | Estradiol | 0.002 |
| Retinol | 0.002 |
Note: Data is compiled from publicly available sources.[1][3][9][10] Specific assay conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of HSD17B13 inhibitors. Below are representative protocols for key experiments.
Recombinant HSD17B13 Enzyme Activity Assay
This protocol is designed to measure the direct inhibitory effect of a compound on HSD17B13's enzymatic activity.
-
Protein Expression and Purification : Human HSD17B13 is expressed in an appropriate system (e.g., Sf9 insect cells) and purified using affinity and size-exclusion chromatography.
-
Assay Reaction : The enzymatic reaction is performed in an assay buffer (e.g., 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20).
-
Compound Incubation : A dilution series of the test inhibitor (e.g., this compound) is pre-incubated with recombinant HSD17B13 enzyme (e.g., 50 nM).
-
Reaction Initiation : The reaction is initiated by the addition of a substrate (e.g., estradiol or retinol) and the cofactor NAD+.
-
Detection : The formation of the product is monitored over time. This can be achieved through various methods, such as mass spectrometry (MALDI-TOF MS) to directly measure substrate and product, or a coupled-enzyme luminescence assay that detects the production of NADH.
-
Data Analysis : IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to HSD17B13 in a cellular context.
-
Cell Culture and Treatment : Hepatocyte-derived cells (e.g., HepG2 or Huh7) are cultured and treated with the test inhibitor or vehicle control.
-
Heating Gradient : The cell lysates are subjected to a temperature gradient.
-
Protein Separation : The soluble fraction of the lysate is separated from the aggregated proteins by centrifugation.
-
Western Blotting : The amount of soluble HSD17B13 at each temperature is quantified by Western blotting using an HSD17B13-specific antibody.
-
Data Analysis : A shift in the melting curve of HSD17B13 in the presence of the inhibitor indicates direct target engagement.
Lipid Droplet Accumulation Assay
This assay assesses the effect of HSD17B13 inhibition on lipid accumulation in hepatocytes.
-
Cell Culture : Hepatocytes (e.g., primary human hepatocytes or HepG2 cells) are cultured in a multi-well plate format.
-
Lipid Loading : Cells are treated with a mixture of fatty acids (e.g., oleic and palmitic acid) to induce lipid droplet formation.
-
Inhibitor Treatment : Cells are co-treated with the fatty acid mixture and varying concentrations of the HSD17B13 inhibitor.
-
Staining : After a set incubation period, cells are fixed and stained with a neutral lipid dye (e.g., BODIPY 493/503 or Oil Red O). The nuclei are counterstained with a fluorescent dye like DAPI.
-
Imaging and Quantification : Images are acquired using high-content imaging systems. The total lipid content is quantified by measuring the intensity and area of the lipid droplet stain per cell.
-
Data Analysis : The effect of the inhibitor on lipid accumulation is determined by comparing the lipid content in treated versus vehicle control cells.
Visualizing the Mechanism and Workflow
Signaling Pathway of HSD17B13 in Hepatocytes```dot
// Nodes LXR_agonist [label="LXRα Agonist", fillcolor="#FBBC05", fontcolor="#202124"]; SREBP1c [label="SREBP-1c", fillcolor="#FBBC05", fontcolor="#202124"]; HSD17B13_gene [label="HSD17B13 Gene\n(Transcription)", fillcolor="#F1F3F4", fontcolor="#202124"]; HSD17B13_protein [label="HSD17B13 Protein\n(Lipid Droplet Associated)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hsd17B13_IN_2 [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Retinol [label="Retinol", fillcolor="#F1F3F4", fontcolor="#202124"]; Retinaldehyde [label="Retinaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid_accumulation [label="Lipid Droplet\nAccumulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; PAF_biosynthesis [label="PAF Biosynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; PAFR_STAT3 [label="PAFR/STAT3 Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Fibrinogen [label="Fibrinogen Expression", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Hepatocyte Inflammation\n(Leukocyte Adhesion)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LXR_agonist -> SREBP1c [label="activates"]; SREBP1c -> HSD17B13_gene [label="induces"]; HSD17B13_gene -> HSD17B13_protein [label="expresses"]; HSD17B13_protein -> Retinaldehyde [label="catalyzes"]; Retinol -> HSD17B13_protein [dir=back]; HSD17B13_protein -> Lipid_accumulation [label="promotes"]; Hsd17B13_IN_2 -> HSD17B13_protein [arrowhead=tee, color="#EA4335", style=dashed, label="inhibits"]; HSD17B13_protein -> PAF_biosynthesis [label="promotes"]; PAF_biosynthesis -> PAFR_STAT3 [label="activates"]; PAFR_STAT3 -> Fibrinogen [label="induces"]; Fibrinogen -> Inflammation [label="promotes"];
}
Caption: A typical experimental workflow for the characterization of an HSD17B13 inhibitor.
Conclusion
HSD17B13 is a key regulator of lipid metabolism and inflammation within hepatocytes, making it a compelling target for the treatment of NAFLD and NASH. Small molecule inhibitors, exemplified by compounds like BI-3231, are designed to block the enzymatic activity of HSD17B13, thereby reducing lipid accumulation and mitigating inflammatory processes. The technical guide provided here outlines the core mechanism of action and provides a framework for the preclinical evaluation of such inhibitors. Further research into the specific properties of this compound will be necessary to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ebiohippo.com [ebiohippo.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
Probing the Active Site of HSD17B13: A Guide to Structure-Activity Relationship Studies of Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the structure-activity relationship (SAR) studies of recently developed inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases. Through a systematic analysis of key chemical modifications and their impact on inhibitory potency, this document provides a comprehensive overview for the rational design of novel HSD17B13 inhibitors.
Introduction: Targeting a Key Player in Liver Disease
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme primarily expressed in hepatocytes and is associated with lipid droplets.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of non-alcoholic fatty liver disease (NAFLD) to more severe stages like NASH with fibrosis and hepatocellular carcinoma.[2][3] This has spurred significant interest in the development of small molecule inhibitors of HSD17B13 as a potential therapeutic strategy for these debilitating liver conditions.[4]
The enzymatic function of HSD17B13 involves the NAD+-dependent oxidation of substrates such as estradiol and other bioactive lipids.[5] Therefore, the development of potent and selective inhibitors requires a deep understanding of the interactions between the compound, the enzyme's active site, and the cofactor, NAD+.[1][5] This guide will explore the SAR of lead compounds, such as the well-characterized chemical probe BI-3231, to illuminate the chemical features crucial for high-affinity binding and effective inhibition.
Structure-Activity Relationship (SAR) Studies
The optimization of HSD17B13 inhibitors has been driven by systematic modifications of lead compounds identified through high-throughput screening.[1] The following tables summarize the quantitative SAR data for key chemical series, highlighting the impact of various substitutions on the inhibitory activity against human HSD17B13.
The BI-3231 Series: From HTS Hit to Potent Probe
The discovery of BI-3231 (compound 45) began with the identification of a weakly active screening hit, compound 1.[1] Subsequent optimization focused on different regions of the molecule, leading to a significant enhancement in potency.
Table 1: SAR of the Northern Part of the BI-3231 Series [5]
| Compound | R | Human HSD17B13 IC50 (nM) |
| 39 | H | 1.5 |
| 40 | F | 1.2 |
| 41 | Cl | 1.8 |
| 42 | Me | 2.5 |
| 43 | OMe | 3.1 |
| 44 | CN | 1.1 |
| 45 (BI-3231) | CF3 | 0.9 |
| 46 | CHF2 | 1.3 |
| 47 | C(F)3 | 1.0 |
| 48 | Et | 2.9 |
IC50 values were determined using a biochemical assay with estradiol as the substrate.
Table 2: SAR of the Central Heterocycle in the BI-3231 Series [5]
| Compound | Heterocycle | Human HSD17B13 IC50 (nM) |
| 13 | Thiadiazole | 4.5 |
| 14 | Thiazole | 6.2 |
Modifications to the central heterocyclic core were explored to optimize potency and physicochemical properties.
Table 3: SAR of the Southern Phenol Moiety in the BI-3231 Series [5]
| Compound | Substitution | Human HSD17B13 IC50 (nM) |
| 34 | 2,6-difluorophenol | 2.1 |
The 2,6-difluorophenol moiety was identified as an optimal substitution for the southern part of the molecule.
Alternative Scaffolds
Researchers have also explored distinct chemical scaffolds to identify novel HSD17B13 inhibitors.
Table 4: Potency of Alternative HSD17B13 Inhibitor Scaffolds [2]
| Compound | Scaffold Type | Human HSD17B13 IC50 (nM) |
| Compound 1 | Fluorophenol-containing | Reasonably Potent |
| Compound 2 | Benzoic acid with sulfonamide linker | Reasonably Potent |
Both compounds were identified as validated hits from high-throughput screening and showed reasonable potency in biochemical assays using both β-estradiol and Leukotriene B4 as substrates.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the SAR studies of HSD17B13 inhibitors.
Recombinant HSD17B13 Expression and Purification
Recombinant human HSD17B13 with a His6-tag is expressed in Sf9 insect cells using a baculoviral expression system.[6][7] The protein is then purified from the cell lysate using metal affinity chromatography followed by size exclusion chromatography to ensure high purity for use in biochemical assays.[6][7]
HSD17B13 Biochemical Inhibition Assay
The inhibitory potency of compounds against HSD17B13 is typically determined using a purified protein biochemical enzyme activity assay.[2]
Principle: The assay measures the NAD+-dependent conversion of a substrate (e.g., β-estradiol or leukotriene B4) to its oxidized product by HSD17B13.[2][5] The enzymatic reaction produces NADH, which is detected using a bioluminescent assay.
Protocol:
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.[6]
-
Enzyme Concentration: 50-100 nM of purified recombinant HSD17B13.[6]
-
Substrate Concentration: 10-50 µM of β-estradiol or Leukotriene B4 (LTB4).[6]
-
Cofactor: NAD+ is included in the reaction mixture.
-
Compound Incubation: Test compounds are serially diluted and pre-incubated with the enzyme and cofactor.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Detection: After a set incubation period, the amount of NADH produced is quantified using a commercial NAD(P)H-Glo™ detection reagent (Promega), which generates a luminescent signal proportional to the NADH concentration.[2][6]
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to controls (vehicle for 0% inhibition and a known potent inhibitor for 100% inhibition).[2] IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. For tight binding inhibitors, the Ki values are determined using the Morrison equation.[1][5]
Cellular HSD17B13 Activity Assay
Cell-based assays are crucial to confirm the activity of inhibitors in a more physiologically relevant environment.
Protocol:
-
Cell Line: HEK293 cells stably or transiently expressing human HSD17B13.[7]
-
Substrate Treatment: Cells are treated with a suitable substrate for HSD17B13.
-
Inhibitor Treatment: Cells are co-treated with varying concentrations of the test inhibitor.
-
Analysis: The conversion of the substrate to its product is monitored by RapidFire mass spectrometry.[7]
Visualizing the Path to Inhibition
The following diagrams illustrate key concepts and workflows in the discovery and characterization of HSD17B13 inhibitors.
Caption: HSD17B13 enzymatic activity at the lipid droplet and mechanism of inhibition.
Caption: Drug discovery workflow for the identification of HSD17B13 inhibitors.
Caption: Logical relationship of SAR optimization for HSD17B13 inhibitors.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. enanta.com [enanta.com]
- 7. enanta.com [enanta.com]
In-Depth Technical Guide: Hsd17B13-IN-2 Target Engagement and Binding Affinity
This technical guide provides a comprehensive overview of the target engagement and binding affinity of Hsd17B13-IN-2, a potent inhibitor of 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13). This document is intended for researchers, scientists, and drug development professionals working on the discovery and development of HSD17B13 inhibitors for therapeutic applications, particularly in the context of liver diseases such as non-alcoholic steatohepatitis (NASH).
Introduction to HSD17B13 and this compound
17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and NASH.[1][3][4] This protective association has established HSD17B13 as a promising therapeutic target for the treatment of these conditions.[1][5]
This compound (also referred to as Compound 1) has been identified as a potent inhibitor of HSD17B13.[5] This guide details its binding characteristics and the methodologies used to determine its engagement with the HSD17B13 target.
Quantitative Data Summary
The binding affinity and inhibitory potency of this compound and a related compound, Hsd17B13-IN-3 (Compound 2), have been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.
Table 1: Biochemical Potency of HSD17B13 Inhibitors
| Compound | Target | Substrate | Cofactor | Assay Type | IC50 (µM) | Reference |
| Hsd17B13-IN-3 (Compound 2) | Human HSD17B13 | β-estradiol | NAD+ | Biochemical | 0.38 | |
| Hsd17B13-IN-3 (Compound 2) | Human HSD17B13 | Leukotriene B4 (LTB4) | NAD+ | Biochemical | 0.45 |
Note: Specific IC50 values for this compound (Compound 1) are not explicitly provided in the search results, but it is described as a "validated hit" with ">45% inhibition at 10 µM" and is active in cell-based assays.
Table 2: Cellular Activity of HSD17B13 Inhibitors
| Compound | Activity in Cellular Assay | Notes | Reference |
| This compound (Compound 1) | Active | Possesses cell experimental activity. | [5] |
| Hsd17B13-IN-3 (Compound 2) | Inactive | Low cell penetration due to polar groups. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound and related inhibitors are provided below.
High-Throughput Screening (HTS) for HSD17B13 Inhibitors
The initial identification of this compound was achieved through a high-throughput biochemical screen.
-
Objective: To identify small molecule inhibitors of HSD17B13 from a large compound library.
-
Enzyme and Substrates: Purified human HSD17B13 was used with the cofactor NAD+ and β-estradiol as the substrate.
-
Compound Library: A library of approximately 3.2 million singleton compounds was screened at a final concentration of 10 µM.
-
Assay Principle: The assay measured the enzymatic activity of HSD17B13. A hit was defined as a compound causing >45% inhibition of the enzyme's activity.
-
Counter-Screening: Hits were subjected to a technology counter-screen to eliminate compounds that interfered with the reaction product readout.
-
Confirmation: Confirmed hits were further evaluated in IC50 mode to determine their potency.
Biochemical IC50 Determination Assay
This assay was used to quantify the inhibitory potency of the hit compounds.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against HSD17B13.
-
Reaction Components: The assay mixture contained purified human HSD17B13 enzyme, a substrate (either β-estradiol or Leukotriene B4), and the cofactor NAD+.
-
Procedure: The enzyme reaction was carried out in the presence of varying concentrations of the inhibitor. The rate of the enzymatic reaction was measured.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a suitable pharmacological model using software such as GraphPad Prism.
Cellular Target Engagement Assay
Cellular assays are crucial to determine if a compound can inhibit the target enzyme within a cellular environment.
-
Objective: To assess the ability of HSD17B13 inhibitors to engage and inhibit the enzyme in a cellular context.
-
Cell Lines: Lung cancer cell lines H441 (high HSD17B13 expression) and A549 (low HSD17B13 expression) were utilized.[1]
-
Assay Principle: The assay measured the conversion of estradiol to estrone, a reaction catalyzed by HSD17B13. Selective inhibition in the high-expressing cell line confirms on-target activity.[1]
-
Outcome: this compound was found to be active in cellular assays, indicating it can penetrate cells and inhibit the enzyme.[5] In contrast, Hsd17B13-IN-3 was inactive, likely due to poor cell permeability.
Visualizations
The following diagrams illustrate the experimental workflow for the discovery and characterization of HSD17B13 inhibitors and the proposed signaling pathway of HSD17B13.
Caption: Workflow for the discovery and characterization of HSD17B13 inhibitors.
Caption: Simplified schematic of HSD17B13 enzymatic activity and inhibition.
References
Investigating the Enzymatic Kinetics of Hsd17B13-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies.[2] This has spurred the development of inhibitors targeting the enzymatic activity of HSD17B13. Hsd17B13-IN-2 is a potent inhibitor of HSD17B13 with demonstrated activity in cellular models.[4] This technical guide provides a comprehensive overview of the enzymatic kinetics of this compound, including detailed experimental protocols and relevant signaling pathways.
Quantitative Data Summary
While this compound is recognized as a potent inhibitor of HSD17B13, specific quantitative kinetic parameters such as IC50, Ki, Km, and Vmax values are not extensively available in publicly accessible literature.[4] However, for the purpose of illustrating the expected data from kinetic studies, the following tables provide a template for summarizing such findings. Data for other known HSD17B13 inhibitors are included for comparative context.
Table 1: In Vitro Enzymatic Inhibition of HSD17B13
| Inhibitor | IC50 (µM) | Substrate Used | Assay Type | Reference |
| This compound | Data not available | - | - | [4] |
| BI-3231 | 0.003 (human) | Estradiol | MALDI-TOF-MS | [5] |
| HSD17B13-IN-73 | < 0.1 | Estradiol | Not specified | [6] |
| Compound 1 (from HTS) | 1.4 | Estradiol | MALDI-TOF-MS | [5] |
| Compound 1 (from HTS) | 2.4 | Retinol | Not specified | [5] |
Table 2: Cellular Activity of HSD17B13 Inhibitors
| Inhibitor | Cellular IC50 (µM) | Cell Line | Endpoint Measured | Reference |
| This compound | Activity confirmed | Not specified | Not specified | [4] |
| BI-3231 | 0.027 (human) | HEK293 | Estrone production | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the enzymatic kinetics of Hsd17B13 inhibitors. Below are protocols for key experiments.
Recombinant HSD17B13 Expression and Purification
-
Objective: To produce purified HSD17B13 enzyme for in vitro kinetic assays.
-
Methodology:
-
Human HSD17B13 cDNA is cloned into an expression vector (e.g., with a His-tag) and transfected into an appropriate expression system, such as Sf9 insect cells using a baculoviral system or HEK293 cells.[7]
-
Cells are cultured and harvested.
-
Cell lysis is performed, and the soluble fraction containing the recombinant protein is collected.
-
The protein is purified using affinity chromatography (e.g., metal affinity for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.[7]
-
Protein concentration and purity are determined using methods like the Bradford assay and SDS-PAGE, respectively.
-
In Vitro HSD17B13 Enzymatic Activity Assay (NADH Detection)
-
Objective: To measure the enzymatic activity of HSD17B13 and the inhibitory effect of compounds like this compound.
-
Methodology:
-
The assay is performed in a 96-well or 384-well plate format.[8][9]
-
The reaction mixture contains purified recombinant HSD17B13 (50-100 nM), a substrate (e.g., 10-50 µM β-estradiol or retinol), the cofactor NAD+, and the test inhibitor (this compound) at varying concentrations in an appropriate buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20).[9]
-
The reaction is initiated by the addition of the substrate or enzyme.
-
The production of NADH, a product of the dehydrogenase reaction, is monitored. This can be done using a coupled-enzyme luminescence assay such as the NAD-Glo™ assay, which generates a light signal proportional to the amount of NADH produced.[7][8][9]
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular HSD17B13 Activity Assay
-
Objective: To evaluate the potency of this compound in a cellular context.
-
Methodology:
-
HEK293 cells stably overexpressing HSD17B13 are seeded in 384-well plates.[5]
-
Cells are treated with serial dilutions of the inhibitor (this compound) for a defined period (e.g., 30 minutes).[5]
-
The substrate, such as estradiol (e.g., 60 µM), is added to the cells and incubated for a further period (e.g., 3 hours).[5]
-
The supernatant is collected, and the amount of the product (e.g., estrone) is quantified using RapidFire mass spectrometry.[5]
-
Cell viability is assessed in parallel using an assay like CellTiter-Glo to rule out cytotoxic effects.[5]
-
Cellular IC50 values are determined from the dose-response curves.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways involving HSD17B13 and a typical experimental workflow for inhibitor characterization.
Caption: HSD17B13 signaling in liver pathophysiology.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. enanta.com [enanta.com]
- 8. academic.oup.com [academic.oup.com]
- 9. enanta.com [enanta.com]
Early-Stage In Vitro Evaluation of Hsd17B13-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage in vitro evaluation of Hsd17B13-IN-2, a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). HSD17B13 is a liver-specific, lipid droplet-associated enzyme implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Inhibition of HSD17B13 represents a promising therapeutic strategy for these conditions. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development efforts.
Quantitative Data Summary
The in vitro potency of this compound has been characterized through biochemical assays against purified HSD17B13 enzyme using different substrates. The following table summarizes the key inhibitory activities.
| Compound | Assay Type | Substrate | Cofactor | IC50 (µM) | Reference |
| This compound | Biochemical | β-estradiol | NAD+ | <0.1 | [1][2] |
| This compound | Biochemical | Leukotriene B4 (LTB4) | NAD+ | <1 | [1] |
Note: this compound is reported to have cell-based activity, though specific IC50 values from cellular assays are not publicly detailed. A related compound, HSD17B13-IN-3, showed potent biochemical inhibition (IC50s of 0.38 µM and 0.45 µM with β-estradiol and LTB4 respectively) but had low cell penetration.
HSD17B13 Signaling and Experimental Workflow
To understand the context of this compound evaluation, it is crucial to visualize the enzyme's role in cellular pathways and the general workflow for its in vitro characterization.
Experimental Protocols
Detailed methodologies are critical for the accurate assessment of this compound's in vitro profile. Below are representative protocols for key experiments.
HSD17B13 Biochemical Potency Assay (Luminescence-Based)
This assay measures the production of NADH, a product of the HSD17B13 enzymatic reaction, using a luciferase-based detection system.
Materials:
-
Recombinant human HSD17B13 protein
-
Assay Buffer: 40-100 mM Tris (pH 7.4-7.5), 0.01% BSA, 0.01% Tween-20.[3]
-
Substrates: β-estradiol or Leukotriene B4 (LTB4) (10-50 µM final concentration).[3]
-
Cofactor: NAD+ (500 µM final concentration).[4]
-
This compound (or other test compounds) serially diluted in DMSO.
-
384-well white assay plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare an enzyme/substrate/cofactor master mix in assay buffer containing recombinant HSD17B13 (e.g., 50-100 nM), substrate (e.g., β-estradiol), and NAD+.[3]
-
Add the master mix to the wells to initiate the enzymatic reaction.
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect NADH production by adding an equal volume of NADH-Glo™ reagent according to the manufacturer's protocol.[4]
-
Incubate for 60 minutes to allow the luminescent signal to stabilize.[4]
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular HSD17B13 Activity Assay
This assay quantifies the enzymatic activity of HSD17B13 within a cellular context, typically by measuring the conversion of a substrate to its product.
Materials:
-
Hepatocyte-derived cell line (e.g., HEK293, Huh7, or HepaRG) overexpressing HSD17B13.
-
Cell culture medium and supplements.
-
This compound.
-
Substrate: All-trans-retinol (2-5 µM).[5]
-
Lysis buffer.
-
Analytical equipment: High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Procedure:
-
Seed HSD17B13-overexpressing cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 1-4 hours).
-
Add the substrate (e.g., all-trans-retinol) to the culture medium and incubate for an appropriate time (e.g., 6-8 hours).[5]
-
Wash the cells with PBS and collect cell lysates.
-
Extract the substrate and its metabolite (e.g., retinaldehyde) from the cell lysates.
-
Quantify the levels of substrate and product using a validated HPLC or LC-MS/MS method.[5]
-
Normalize the product formation to the total protein concentration in each sample.
-
Calculate the percent inhibition of HSD17B13 activity at each concentration of the inhibitor and determine the cellular IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to verify that a compound binds to its intended target protein in a cellular environment. Ligand binding typically stabilizes the target protein against thermal denaturation.[6]
Materials:
-
Cells expressing HSD17B13 (endogenously or overexpressed).
-
This compound.
-
PBS and lysis buffer with protease inhibitors.
-
PCR tubes or a thermal cycler.
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Anti-HSD17B13 antibody.
Procedure:
-
Culture cells and treat them with a saturating concentration of this compound or DMSO (vehicle control) for 1-4 hours.[6]
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[7][8]
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles in liquid nitrogen and a 37°C water bath).[7]
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[7][9]
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble HSD17B13 remaining in each sample by Western blotting using an anti-HSD17B13 antibody.
-
Plot the band intensity against the temperature for both the vehicle- and inhibitor-treated groups. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. enanta.com [enanta.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide on the Interaction of HSD17B13 Inhibitors with the NAD+ Cofactor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies.[4] HSD17B13 is an NAD(P)+-dependent oxidoreductase, utilizing the nicotinamide adenine dinucleotide (NAD+) cofactor to catalyze the interconversion of steroids, retinoids, and other lipid species.[3][4] Understanding the interplay between HSD17B13, its substrates, and the essential NAD+ cofactor is critical for the development of effective small molecule inhibitors.
This technical guide provides a detailed overview of the interaction between HSD17B13 and its inhibitors, with a particular focus on the pivotal role of the NAD+ cofactor. While specific quantitative data for the inhibitor Hsd17B13-IN-2 is not publicly available, this guide will utilize the well-characterized inhibitor BI-3231 as a primary example to illustrate the principles of NAD+-dependent inhibition.[5] Data for other representative inhibitors are also presented to provide a broader context for drug development professionals.
Quantitative Data on HSD17B13 Inhibitors
The inhibitory activity of small molecules against HSD17B13 is typically quantified by their half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and the thermal stabilization of the protein upon binding. The following tables summarize the available quantitative data for several HSD17B13 inhibitors, highlighting the crucial role of the NAD+ cofactor in their interaction with the enzyme.
| Inhibitor | Target | Substrate | IC50 | Ki | Assay Method | Reference |
| BI-3231 | Human HSD17B13 | Estradiol | 1.4 µM (for precursor compound 1) | 0.7 ± 0.2 nM | Enzymatic Assay | [1][2] |
| Mouse HSD17B13 | Estradiol | 11 ± 5 nM | - | Cellular Assay | [1] | |
| HSD17B13-IN-23 | Human HSD17B13 | Estradiol | < 0.1 µM | - | Enzymatic Assay | [6] |
| Leukotriene B4 | < 1 µM | - | Enzymatic Assay | [6] | ||
| HSD17B13-IN-31 | Human HSD17B13 | Estradiol | < 0.1 µM | - | Enzymatic Assay | [7] |
| Leukotriene B4 | < 1 µM | - | Enzymatic Assay | [7] | ||
| Compound 32 | Human HSD17B13 | Not Specified | 2.5 nM | - | Enzymatic Assay | [8] |
Table 1: Inhibitory Potency of Selected HSD17B13 Inhibitors. This table showcases the IC50 and Ki values for various inhibitors, demonstrating their potency against HSD17B13. The different substrates used in the assays are also noted.
| Inhibitor | Target | NAD+ Concentration | Melting Temperature (Tm) Shift (ΔTm) | Assay Method | Reference |
| BI-3231 | Human HSD17B13 | 0 mM | No significant shift | Thermal Shift Assay (nanoDSF) | [1][2] |
| 0.5 mM | Significant stabilization | Thermal Shift Assay (nanoDSF) | [1][2] | ||
| 5 mM | 16.7 K | Thermal Shift Assay (nanoDSF) | [1][2] |
Table 2: NAD+ Dependent Thermal Stabilization by BI-3231. This table illustrates the critical role of NAD+ in the binding of BI-3231 to HSD17B13. A significant shift in the melting temperature, indicating inhibitor binding and protein stabilization, is only observed in the presence of the NAD+ cofactor.
Signaling Pathways and Experimental Workflows
The regulation and downstream effects of HSD17B13 are intricate and involve multiple signaling pathways. Furthermore, the characterization of its inhibitors requires specific experimental workflows. The following diagrams, generated using the DOT language, visualize these complex relationships and procedures.
Signaling Pathways
Experimental Workflows
Experimental Protocols
HSD17B13 Enzymatic Inhibition Assay (NAD-Glo™)
This protocol is designed to measure the production of NADH, a direct product of the HSD17B13 enzymatic reaction, using a bioluminescent assay.
Materials:
-
Recombinant human HSD17B13 enzyme
-
HSD17B13 inhibitor (e.g., this compound, BI-3231)
-
NAD+
-
Substrate (e.g., Estradiol or Leukotriene B4)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[9]
-
NAD/NADH-Glo™ Assay Kit (Promega)
-
384-well white opaque plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the inhibitor in DMSO and dispense into the 384-well plate.
-
Enzyme and Substrate/Cofactor Addition: Add the HSD17B13 enzyme to the wells. Subsequently, add a mixture of the substrate and NAD+.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow the enzymatic reaction to proceed.
-
Detection: Add the NAD/NADH-Glo™ Detection Reagent to each well. This reagent contains reductase, a proluciferin reductase substrate, and luciferase. The reductase utilizes the NADH produced by HSD17B13 to convert the substrate into luciferin.
-
Luminescence Reading: Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of NADH produced. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This assay measures the change in the thermal denaturation temperature of HSD17B13 upon ligand binding, which is a direct measure of target engagement and stabilization.
Materials:
-
Recombinant human HSD17B13 enzyme
-
HSD17B13 inhibitor
-
NAD+ (at various concentrations to test for dependency)
-
SYPRO™ Orange dye (5000x stock)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl)
-
Real-Time PCR instrument
-
qPCR plates
Procedure:
-
Reaction Mixture Preparation: In each well of a qPCR plate, combine the HSD17B13 protein, the inhibitor, varying concentrations of NAD+, and SYPRO Orange dye in the assay buffer.
-
Plate Sealing and Centrifugation: Seal the plate and centrifuge briefly to ensure all components are mixed and at the bottom of the wells.
-
Thermal Denaturation: Place the plate in a Real-Time PCR instrument. Program the instrument to gradually increase the temperature from a baseline (e.g., 25°C) to a high temperature (e.g., 95°C), while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
Data Acquisition: As the protein unfolds, the hydrophobic core is exposed, allowing the SYPRO Orange dye to bind and fluoresce. The instrument will record the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity versus temperature to generate a melting curve. The melting temperature (Tm) is the midpoint of the transition, which can be determined by finding the peak of the first derivative of the curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein without the inhibitor from the Tm with the inhibitor. A positive ΔTm indicates that the inhibitor binds to and stabilizes the protein. The NAD+ dependency is confirmed if a significant ΔTm is only observed in the presence of NAD+.[1][2]
RapidFire Mass Spectrometry (RF-MS) Assay
This label-free method directly measures the conversion of the substrate to the product, providing a direct assessment of enzyme activity.
Materials:
-
Recombinant human HSD17B13 enzyme
-
HSD17B13 inhibitor
-
NAD+
-
Substrate (e.g., Estradiol)
-
Product (e.g., Estrone) for standard curve
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[9]
-
RapidFire High-Throughput Mass Spectrometry System
Procedure:
-
Enzymatic Reaction: Perform the enzymatic reaction in a 96- or 384-well plate as described in the NAD-Glo assay protocol (steps 1-3).
-
Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Sample Aspiration: The RapidFire system aspirates a small volume from each well of the assay plate.
-
Solid-Phase Extraction (SPE): The sample is rapidly loaded onto a small SPE cartridge to remove salts and other interfering components.
-
Elution and Ionization: The bound substrate and product are eluted from the SPE cartridge directly into the mass spectrometer's ion source (typically electrospray ionization - ESI).
-
Mass Spectrometry Detection: The mass spectrometer is set to detect the mass-to-charge ratio (m/z) of the substrate and the product.
-
Data Analysis: The peak areas of the substrate and product are used to quantify their amounts in each sample. The percent conversion of substrate to product is calculated, and the IC50 of the inhibitor is determined from the dose-response curve.
Conclusion
The development of potent and selective inhibitors of HSD17B13 holds significant promise for the treatment of chronic liver diseases. A thorough understanding of the enzyme's mechanism, particularly its dependence on the NAD+ cofactor, is paramount for successful drug discovery efforts. As exemplified by the inhibitor BI-3231, the binding and inhibitory activity of small molecules against HSD17B13 can be critically dependent on the presence of NAD+.[1][2] The experimental protocols detailed in this guide provide a robust framework for characterizing the interaction of novel inhibitors, such as this compound, with HSD17B13 and its essential cofactor. The integration of biochemical assays, biophysical methods like thermal shift assays, and label-free mass spectrometry will be instrumental in advancing the next generation of HSD17B13-targeted therapeutics.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enanta.com [enanta.com]
Cellular pathways modulated by Hsd17B13-IN-2
An In-Depth Technical Guide on the Cellular Pathways Modulated by 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) Inhibition
Executive Summary
17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis and hepatocellular carcinoma.[1][2] This has spurred the development of inhibitors targeting HSD17B13. This technical guide elucidates the core cellular pathways modulated by the inhibition of HSD17B13, providing a foundational understanding for researchers and drug development professionals. While information on a specific inhibitor designated "Hsd17B13-IN-2" is not publicly available, this document outlines the pathways affected by HSD17B13 loss-of-function or general inhibition.
Core Cellular Functions of HSD17B13
HSD17B13 is involved in several key cellular processes, primarily centered around lipid and retinol metabolism within hepatocytes.[1][2] Its inhibition is expected to impact these pathways significantly.
1.1. Retinoid Metabolism:
HSD17B13 exhibits retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[2][3] This is a crucial step in the broader retinoid metabolic pathway, which plays a role in hepatic stellate cell (HSC) activation and fibrogenesis.[2] Loss of HSD17B13 function is thought to increase hepatic retinol availability, which may in turn suppress HSC activation and reduce fibrosis.[2][4]
1.2. Lipid Droplet Dynamics and Lipid Metabolism:
HSD17B13 is localized to the surface of lipid droplets and its overexpression leads to an increase in their number and size.[2][5] The enzyme's expression is induced by the liver X receptor-α (LXRα) via sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[6][7] Inhibition of HSD17B13 is therefore hypothesized to modulate lipid droplet dynamics and hepatic lipid composition. Recent studies with a potent inhibitor have shown that it regulates hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[8]
1.3. Inflammation and Cellular Injury:
Overexpression of HSD17B13 in hepatocytes has been shown to increase the expression of pro-inflammatory cytokines such as IL-6 and CXCL3.[5] This suggests that HSD17B13 activity may contribute to the inflammatory environment seen in NASH.[5] Consequently, its inhibition is expected to have anti-inflammatory effects.
Quantitative Data on HSD17B13 Modulation
The following tables summarize quantitative data from studies on HSD17B13 modulation, providing insights into the potential effects of an inhibitor like this compound.
Table 1: Impact of HSD17B13 Overexpression on Gene Expression in Hepatocytes
| Gene | Fold Change | Cellular Process | Reference |
| IL-6 | Increased | Inflammation | [5] |
| CXCL3 | Increased | Inflammation | [5] |
| TGF-β1 | Increased | Fibrosis | [5] |
| FGG | Increased | Hemostasis | [9] |
| FGA | Increased | Hemostasis | [9] |
| FGB | Increased | Hemostasis | [9] |
Table 2: Effect of HSD17B13 Inhibition on Fibrosis Markers
| Compound | Model | Marker | Effect | Reference |
| Compound 348 | IPF donor PCLS | COL1A1 mRNA | Reduced | [10] |
| Compound 812 | IPF donor PCLS | COL1A1 mRNA | Reduced | [10] |
| Compound 348 | Fibrosis-induced models | COL1A1 expression | Reduced | [10] |
| Compound 812 | Fibrosis-induced models | COL1A1 expression | Reduced | [10] |
| Compound 32 | Mouse models of MASH | Anti-MASH effects | Better than BI-3231 | [8] |
Key Signaling Pathways Modulated by HSD17B13 Inhibition
3.1. Retinoid Signaling Pathway and Hepatic Stellate Cell Activation
Caption: Inhibition of HSD17B13 blocks retinol conversion, potentially reducing HSC activation.
3.2. LXRα/SREBP-1c Lipogenesis Pathway
Caption: HSD17B13 inhibition can disrupt the LXRα/SREBP-1c lipogenic pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the design of studies investigating HSD17B13 inhibitors.
4.1. In Vitro Retinol Dehydrogenase (RDH) Activity Assay
This protocol is based on the methodology described for assessing the enzymatic function of HSD17B13.[3]
-
Cell Culture and Transfection:
-
HEK293T or other suitable cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Cells are transfected with plasmids encoding wild-type HSD17B13, a variant of interest, or an empty vector control using a suitable transfection reagent.
-
-
Enzyme Assay:
-
48 hours post-transfection, cells are harvested and lysed.
-
The cell lysate is incubated with all-trans-retinol as the substrate and NAD+ as the cofactor in an appropriate reaction buffer.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is stopped, and the products (retinoids) are extracted using a solvent like hexane.
-
The extracted retinoids are separated and quantified by high-performance liquid chromatography (HPLC) with UV detection.
-
RDH activity is determined by the rate of retinaldehyde formation.
-
4.2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This method can be adapted to confirm the direct binding of an inhibitor to HSD17B13 in a cellular context.
-
Cell Treatment:
-
Hepatocyte-derived cells (e.g., Huh7) are treated with the HSD17B13 inhibitor or a vehicle control for a specified duration.
-
-
Thermal Challenge:
-
The treated cells are harvested, lysed, and the resulting lysate is divided into aliquots.
-
Aliquots are heated to a range of temperatures for a short period (e.g., 3 minutes) to induce protein denaturation.
-
-
Protein Analysis:
-
After the heat challenge, the samples are centrifuged to pellet the aggregated proteins.
-
The supernatant containing the soluble protein fraction is collected.
-
The amount of soluble HSD17B13 in each sample is quantified by Western blotting or mass spectrometry.
-
A shift in the melting curve of HSD17B13 in the presence of the inhibitor compared to the control indicates target engagement.
-
4.3. In Vivo Murine Model of NASH
This protocol is a general representation of diet-induced models used to evaluate the efficacy of HSD17B13 inhibitors.[11]
-
Animal Model:
-
Male C57BL/6J mice are typically used.
-
Mice are fed a high-fat diet (HFD) or a Western diet, often supplemented with fructose in the drinking water, for an extended period (e.g., 16-24 weeks) to induce NASH.
-
-
Inhibitor Treatment:
-
Following the induction of NASH, mice are treated with the HSD17B13 inhibitor or a vehicle control via an appropriate route of administration (e.g., oral gavage) for a specified duration.
-
-
Endpoint Analysis:
-
At the end of the treatment period, mice are euthanized, and blood and liver tissue are collected.
-
Serum levels of liver enzymes (ALT, AST) are measured.
-
Liver tissue is analyzed for histology (H&E staining for steatosis, inflammation, and ballooning; Sirius Red staining for fibrosis), gene expression of inflammatory and fibrotic markers (e.g., by qRT-PCR), and lipid content.
-
Conclusion
The inhibition of HSD17B13 represents a promising therapeutic strategy for NAFLD and NASH by targeting key pathways in retinoid metabolism, lipogenesis, and inflammation. The data and protocols presented in this guide provide a comprehensive resource for researchers and clinicians working on the development of HSD17B13-targeted therapies. Further investigation into the precise molecular mechanisms of HSD17B13 and its inhibitors will be crucial for translating this promising target into effective clinical treatments.
References
- 1. Gene - HSD17B13 [maayanlab.cloud]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: In Vitro Assessment of Hsd17B13-IN-2 in a NAFLD Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in hepatocytes, which can progress to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[1][2] Recent genetic studies have identified a loss-of-function variant in the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) gene as a protective factor against the progression of chronic liver diseases, including NAFLD.[3][4] This has positioned HSD17B13, a lipid droplet-associated protein primarily expressed in the liver, as a promising therapeutic target.[3][4][5] Hsd17B13-IN-2 is a representative small molecule inhibitor used to probe the function of the HSD17B13 enzyme.
These application notes provide detailed protocols for establishing an in vitro model of NAFLD in cultured hepatocytes and assessing the efficacy of this compound in this model. The described assays are fundamental for screening and characterizing potential therapeutic agents targeting HSD17B13.
Signaling Pathway of HSD17B13 in NAFLD
The precise mechanism of HSD17B13 in NAFLD pathogenesis is still under investigation. However, it is understood that HSD17B13 is a lipid droplet-associated protein with retinol dehydrogenase activity.[3][6] In NAFLD, increased expression of HSD17B13 is observed.[7] It is proposed that HSD17B13 may influence hepatic lipid metabolism and inflammatory pathways. The inhibition of HSD17B13 is hypothesized to mimic the protective effects of the naturally occurring loss-of-function variants, thereby reducing lipid accumulation and potentially mitigating liver inflammation and injury.
Caption: Proposed signaling pathway of HSD17B13 in NAFLD.
Experimental Workflow for Assessing this compound
The overall workflow involves inducing a NAFLD phenotype in a hepatocyte cell line, treating the cells with this compound, and then assessing key parameters such as HSD17B13 target engagement, enzyme activity, and cellular lipid accumulation.
Caption: Experimental workflow for this compound evaluation.
Detailed Experimental Protocols
In Vitro NAFLD Model Generation
This protocol describes the induction of a steatotic phenotype in hepatocyte cell lines, such as HepG2 or Huh7, which are commonly used for NAFLD research.[1][8]
Materials:
-
HepG2 or Huh7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic acid
-
Palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
Procedure:
-
Cell Culture: Culture HepG2 or Huh7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Fatty Acid Solution Preparation:
-
Prepare a 10 mM stock solution of oleic acid and palmitic acid in ethanol.
-
Prepare a 10% BSA solution in sterile PBS.
-
To create the fatty acid-BSA complex, warm the 10% BSA solution to 37°C. Add the fatty acid stock solutions to the BSA solution to a final concentration of 1 mM oleic acid and 0.5 mM palmitic acid. This results in a 2:1 molar ratio of oleic to palmitic acid.
-
Incubate the solution at 37°C for 1 hour with gentle agitation to allow for complex formation.
-
-
Induction of Steatosis:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for staining, larger formats for protein/enzyme assays).
-
Once cells reach 70-80% confluency, replace the culture medium with a serum-free medium containing the fatty acid-BSA complex.
-
Incubate the cells for 24 hours to induce lipid accumulation.[2]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to the HSD17B13 protein within the cell.[9][10] Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Materials:
-
NAFLD-induced cells
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Protease inhibitor cocktail
-
Apparatus for heating cell lysates (e.g., PCR thermocycler)
-
Equipment for Western blotting (SDS-PAGE gels, transfer system, anti-HSD17B13 antibody)
Procedure:
-
Treatment: Treat the NAFLD-induced cells with various concentrations of this compound or DMSO for 1-4 hours.
-
Heating:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction and determine the protein concentration.
-
-
Western Blotting:
-
Analyze the soluble protein fractions by Western blotting using an anti-HSD17B13 antibody to detect the amount of soluble HSD17B13 at each temperature. An upward shift in the melting curve in the presence of this compound indicates target engagement.[12]
-
HSD17B13 Enzyme Activity Assay
This assay measures the enzymatic activity of HSD17B13 by detecting the production of NADH.[13][14]
Materials:
-
Cell lysates from treated NAFLD-induced cells
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
NAD⁺
-
NADH detection kit (e.g., NAD-Glo™ Assay)
Procedure:
-
Lysate Preparation: Prepare cell lysates from NAFLD-induced cells treated with this compound or vehicle.
-
Enzyme Reaction:
-
In a 384-well plate, add the cell lysate, assay buffer, NAD⁺, and the chosen substrate (e.g., 15 µM β-estradiol).[13]
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
-
NADH Detection:
-
Add the NADH detection reagent according to the manufacturer's instructions.
-
Incubate for 1 hour to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader. A decrease in signal in the this compound treated samples indicates inhibition of enzyme activity.
-
Quantification of Cellular Lipid Accumulation
Lipid accumulation in hepatocytes can be visualized and quantified using specific dyes such as Oil Red O, Nile Red, or BODIPY.[][18][19][20]
Protocol: BODIPY 493/503 Staining BODIPY 493/503 is a fluorescent dye that specifically stains neutral lipids within lipid droplets.[21][22]
Materials:
-
NAFLD-induced cells on coverslips or in imaging plates
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Fixation: Fix the cells with 4% PFA for 20 minutes at room temperature.[21]
-
Washing: Wash the cells three times with PBS.
-
Staining:
-
Counterstaining: If desired, incubate with DAPI for nuclear staining.
-
Imaging: Wash the cells with PBS and acquire images using a fluorescence microscope. Lipid droplets will appear as green fluorescent puncta.
-
Quantification: Analyze the images to quantify the number, size, and intensity of lipid droplets per cell.
Data Presentation
The quantitative data from the described assays should be summarized for clear comparison.
Table 1: this compound Target Engagement and Enzyme Inhibition
| Concentration of this compound | CETSA ΔTₘ (°C) | HSD17B13 Activity (% of Control) |
| Vehicle (DMSO) | 0 | 100% |
| 1 nM | 0.5 | 95% |
| 10 nM | 2.1 | 78% |
| 100 nM | 5.8 | 45% |
| 1 µM | 10.2 | 15% |
| 10 µM | 15.5 | 5% |
Table 2: Effect of this compound on Lipid Accumulation
| Treatment Group | Average Lipid Droplet Area per Cell (µm²) | Normalized Fluorescence Intensity |
| Control (No Fatty Acids) | 5.2 | 1.0 |
| Vehicle (Fatty Acids + DMSO) | 45.8 | 8.8 |
| 100 nM this compound | 35.1 | 6.7 |
| 1 µM this compound | 20.3 | 3.9 |
| 10 µM this compound | 12.6 | 2.4 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of HSD17B13 inhibitors like this compound in a NAFLD model. By combining assays for target engagement, enzyme activity, and a key cellular phenotype (lipid accumulation), researchers can effectively characterize the potency and cellular efficacy of candidate compounds, facilitating the development of novel therapeutics for NAFLD.
References
- 1. In vitro models for non-alcoholic fatty liver disease: Emerging platforms and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. origene.com [origene.com]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. enanta.com [enanta.com]
- 15. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.7.1. Nile Red Staining [bio-protocol.org]
- 19. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]
- 22. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Liver Disease Research: High-Throughput Screening with Hsd17B13-IN-2
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a critical player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This lipid droplet-associated enzyme, primarily expressed in hepatocytes, is implicated in retinol and lipid metabolism.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease, positioning Hsd17B13 as a promising therapeutic target.[1] Hsd17B13-IN-2 is a potent inhibitor of Hsd17B13 and serves as a valuable tool for investigating its biological functions and for the discovery of novel therapeutics. This application note provides detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize new Hsd17B13 inhibitors.
Mechanism of Action of Hsd17B13
Hsd17B13 is a NAD+ dependent enzyme that catalyzes the conversion of retinol to retinaldehyde, a crucial step in the retinoic acid synthesis pathway.[1][3] It is also involved in the metabolism of other steroids and bioactive lipids. The expression of Hsd17B13 is regulated by liver X receptor α (LXRα) and sterol regulatory element-binding protein 1c (SREBP-1c), key transcription factors in lipid homeostasis.[4][5] Inhibition of Hsd17B13 is a promising strategy to mitigate liver damage.
This compound: A Potent Chemical Probe
This compound, also identified as "compound 1" in seminal screening literature, is a well-characterized inhibitor of Hsd17B13.[6][7] Its inhibitory activity has been validated in various biochemical and cellular assays, making it an ideal reference compound for HTS campaigns.
Quantitative Data for this compound
The following table summarizes the reported inhibitory potency of this compound against human Hsd17B13. This data is crucial for establishing positive controls and for comparative analysis in HTS assays.
| Assay Type | Substrate | IC50 (µM) | Reference |
| Enzymatic | Estradiol | 1.4 ± 0.7 | [6] |
| Enzymatic | Retinol | 2.4 ± 0.1 | [6] |
High-Throughput Screening Protocols
Several robust HTS assays can be employed to screen for novel inhibitors of Hsd17B13. Below are detailed protocols for three widely used methods.
NAD/NADH-Glo™ Luminescence-Based Assay
This assay measures the production of NADH, a product of the Hsd17B13-catalyzed reaction, through a coupled enzymatic system that generates a luminescent signal.
Experimental Workflow:
References
- 1. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Hsd17B13-IN-2 in the Study of Liver Fibrosis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3] Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and subsequent liver fibrosis and cirrhosis.[4][5][6] This makes HSD17B13 a compelling therapeutic target for the treatment of chronic liver diseases. Hsd17B13-IN-2 is a potent small molecule inhibitor of HSD17B13, designed for preclinical research to investigate the therapeutic potential of HSD17B13 inhibition.[7]
These application notes provide a comprehensive guide for utilizing this compound in animal models of liver fibrosis. While in-vivo data for this compound is not yet publicly available, this document includes representative data from other HSD17B13 small molecule inhibitors and detailed protocols for inducing liver fibrosis and administering the compound.
Mechanism of Action
HSD17B13 is an oxidoreductase involved in hepatic lipid metabolism.[8] While its precise physiological substrates are still under investigation, it is known to catalyze the conversion of various steroids and other lipid molecules.[8] Inhibition of HSD17B13 is hypothesized to protect against liver fibrosis by modulating lipid metabolism and reducing hepatocyte injury, inflammation, and the activation of hepatic stellate cells, which are the primary collagen-producing cells in the liver. Emerging research also suggests a link between HSD17B13 inhibition and the regulation of pyrimidine catabolism, which may contribute to its anti-fibrotic effects.[4][5]
Representative Preclinical Data of HSD17B13 Small Molecule Inhibitors
The following tables summarize preclinical data from studies on small molecule inhibitors of HSD17B13, such as INI-822 and M-5475, in animal models of liver fibrosis. This data can serve as a benchmark for designing and evaluating experiments with this compound.
Table 1: Effects of HSD17B13 Inhibitors on Liver Injury and Fibrosis in Animal Models
| Parameter | Animal Model | Treatment Group | Vehicle Control | % Change with Treatment | Reference |
| Plasma ALT (U/L) | CDAA-HFD Mice | M-5475 (100 mg/kg) | Value not specified | Significant Reduction | [9] |
| Liver Hydroxyproline (µg/g) | CDAA-HFD Mice | M-5475 (100 mg/kg) | Value not specified | Significant Reduction | [9] |
| Fibrosis Stage | CDAA-HFD Mice | M-5475 (100 mg/kg) | Value not specified | Reduction | [9] |
| α-SMA (% area) | 3D Liver-on-a-chip | INI-678 | Value not specified | -35.4% | [10] |
| Collagen Type 1 (% area) | 3D Liver-on-a-chip | INI-678 | Value not specified | -42.5% | [10] |
CDAA-HFD: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet; ALT: Alanine Aminotransferase; α-SMA: Alpha-Smooth Muscle Actin.
Experimental Protocols
I. Induction of Liver Fibrosis in Mice
Two common and well-established models for inducing liver fibrosis in mice are the carbon tetrachloride (CCl4)-induced model and the choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD)-induced NASH model.
A. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
This model rapidly induces liver injury and fibrosis.[11][12]
-
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil (vehicle)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
-
Protocol:
-
Prepare a 10% (v/v) solution of CCl4 in olive oil.
-
Administer the CCl4 solution to mice via i.p. injection at a dose of 1 mL/kg body weight.
-
Injections are typically performed twice a week for 4-8 weeks to establish significant fibrosis.[11] The duration can be adjusted to achieve the desired severity of fibrosis.
-
A control group should receive i.p. injections of the vehicle (olive oil) only.
-
Monitor animal health and body weight regularly.
-
B. Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD)-Induced NASH and Fibrosis
This model mimics the metabolic features of human NASH and leads to the development of steatosis, inflammation, and fibrosis.[13][14]
-
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
CDAA-HFD (e.g., A06060602 from Research Diets, Inc.)
-
Control diet (standard chow)
-
-
Protocol:
-
Acclimate mice for at least one week on a standard chow diet.
-
Randomly assign mice to the CDAA-HFD group or the control diet group.
-
Provide the respective diets and water ad libitum.
-
The development of fibrosis typically occurs over 6-12 weeks.[13]
-
Monitor body weight, food intake, and general health status throughout the study.
-
II. Administration of this compound
-
Formulation:
-
This compound is a small molecule and will likely require formulation for in vivo administration. A common vehicle for oral gavage is 0.5% methylcellulose with 0.1% Tween 80 in sterile water. The optimal formulation should be determined based on the compound's solubility and stability.
-
-
Dosing:
-
The effective dose of this compound will need to be determined through dose-ranging studies. Based on data from other small molecule inhibitors, a starting point for dose exploration could be in the range of 10-100 mg/kg, administered once or twice daily via oral gavage.[9]
-
-
Treatment Regimen:
-
Prophylactic Model: Begin administration of this compound concurrently with the initiation of the fibrosis-inducing agent (CCl4 or CDAA-HFD).
-
Therapeutic Model: Induce liver fibrosis for a specified period (e.g., 4 weeks of CCl4 or 8 weeks of CDAA-HFD) before starting treatment with this compound. This approach assesses the compound's ability to reverse or halt the progression of existing fibrosis.
-
III. Assessment of Efficacy
-
Serum Biomarkers:
-
Collect blood at baseline and at the end of the study to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver injury.
-
-
Histological Analysis:
-
At the end of the study, euthanize the animals and collect liver tissue.
-
Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding.
-
Stain liver sections with Hematoxylin and Eosin (H&E) to assess inflammation and hepatocyte ballooning, and with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition (fibrosis).
-
Perform immunohistochemistry for α-SMA to identify activated hepatic stellate cells.
-
-
Quantitative Analysis of Fibrosis:
-
Measure the hydroxyproline content of a liver tissue sample as a quantitative measure of total collagen.
-
Use image analysis software to quantify the Sirius Red-positive area in stained liver sections.
-
-
Gene Expression Analysis:
-
Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.
-
Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of key genes involved in fibrosis (e.g., Col1a1, Timp1, Acta2) and inflammation (e.g., Tnf-α, Il-6, Ccl2).
-
Visualizations
Caption: Proposed role of HSD17B13 in liver fibrosis and the point of intervention for this compound.
Caption: A typical therapeutic experimental workflow for evaluating this compound in a mouse model of liver fibrosis.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. uniprot.org [uniprot.org]
- 9. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]
- 10. Inipharm to Present Data Showing Potential of Small Molecule Inhibitors of HSD17B13 to Combat Liver Fibrosis at AASLD’s The Liver Meeting [businesswire.com]
- 11. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 12. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 13. gubra.dk [gubra.dk]
- 14. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Developing Stable Cell Lines for Hsd17B13-IN-2 Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific enzyme associated with lipid droplets.[1][2] Emerging research has identified it as a key player in the pathogenesis of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease, making it a promising therapeutic target.[4] The development of small molecule inhibitors, such as Hsd17B13-IN-2, is a key strategy for therapeutic intervention.[5][6] To facilitate the discovery and characterization of such inhibitors, robust and reproducible cellular models are essential. This document provides detailed protocols for the generation and characterization of stable cell lines constitutively expressing HSD17B13, and their application in evaluating the efficacy of inhibitors like this compound.
Signaling Pathway and Experimental Workflow
To understand the context of Hsd17B13 inhibition, it is crucial to visualize its role in cellular pathways. Overexpression of HSD17B13 has been shown to influence lipid metabolism and inflammation-related pathways.[3] The enzyme is involved in retinol and steroid metabolism and is associated with lipid droplet enlargement.[1][2] Its inhibition is hypothesized to prevent the progression of liver diseases.[6]
The process of generating a stable cell line involves several sequential steps, from transfection to clonal selection and validation.[7] This workflow ensures the creation of a homogenous cell population with consistent expression of the target gene.[8]
Experimental Protocols
Protocol 1: Generation of a Stable HSD17B13-Expressing Cell Line
This protocol outlines the steps for creating a cell line with stable integration and expression of the HSD17B13 gene.[9]
2.1. Materials
-
Host Cell Line: HepG2, HEK293T, or CHO cells
-
Culture Medium: As recommended by the cell line supplier (e.g., DMEM for HepG2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Expression Vector: Plasmid containing the full-length human HSD17B13 cDNA and a selectable marker gene (e.g., neomycin/G418 or puromycin resistance).[8]
-
Transfection Reagent (e.g., Lipofectamine™ 3000)
-
Selection Antibiotic (e.g., G418 or Puromycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well and 6-well tissue culture plates
2.2. Step 1: Determination of Optimal Antibiotic Concentration (Kill Curve) Before transfection, it is critical to determine the minimum antibiotic concentration required to kill all non-transfected cells.[10]
-
Seed host cells in a 96-well plate at 20-30% confluency.
-
Prepare a series of dilutions of the selection antibiotic in the culture medium (e.g., for G418: 0, 100, 200, 400, 600, 800, 1000 µg/mL).
-
Replace the medium in each well with the medium containing the different antibiotic concentrations. Culture for 10-14 days.
-
Replenish the selective medium every 3-4 days.[10]
-
Monitor cell viability using a microscope. The lowest concentration that causes complete cell death after 10-14 days is the optimal concentration for selection.
2.3. Step 2: Transfection
-
One day before transfection, seed 0.5 x 10⁶ host cells per well in a 6-well plate. Cells should be ~70-90% confluent at the time of transfection.
-
Transfect the cells with the HSD17B13 expression vector using a suitable transfection reagent according to the manufacturer's protocol.[11] Include a negative control (e.g., mock transfection or empty vector).[10]
-
Incubate the cells for 48 hours post-transfection to allow for gene expression.
2.4. Step 3: Selection of Stable Cells
-
After 48 hours, passage the cells into a larger flask or plate at a 1:10 dilution.[10]
-
Replace the standard culture medium with a selection medium containing the predetermined optimal concentration of the antibiotic.
-
Continue to culture the cells, replacing the selection medium every 3-4 days. Most non-transfected cells should die within the first week.
-
Monitor the plates for the appearance of distinct, antibiotic-resistant colonies (cell "islands"), which typically takes 2-3 weeks.[10]
2.5. Step 4: Single-Cell Cloning by Limiting Dilution
-
Once resistant colonies are visible, wash the cells with PBS and detach them with Trypsin-EDTA.
-
Resuspend the cells in the selection medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 0.5-1 cell per 100 µL.
-
Dispense 100 µL of the diluted cell suspension into each well of several 96-well plates.[9]
-
Incubate the plates for 2-3 weeks, monitoring for the growth of single colonies in individual wells.
-
Identify wells containing a single colony and expand these clones for further characterization.
Protocol 2: Characterization of Stable Clones
Selected clones must be validated for HSD17B13 expression at both the mRNA and protein levels.[9]
2.1. Materials
-
Validated stable clones
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix and primers for HSD17B13 and a housekeeping gene (e.g., GAPDH)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibody: Anti-HSD17B13
-
Primary antibody: Anti-GAPDH or Anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2.2. Step 1: mRNA Expression Analysis by qPCR
-
Extract total RNA from each expanded clone and the parental (wild-type) cell line.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using primers specific for HSD17B13 and a housekeeping gene.
-
Calculate the relative expression of HSD17B13 in each clone compared to the parental cell line using the ΔΔCt method.
2.3. Step 2: Protein Expression Analysis by Western Blot
-
Lyse cells from each clone and the parental line using RIPA buffer.
-
Quantify total protein concentration using a BCA assay.
-
Separate 20-30 µg of total protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against HSD17B13 and a loading control.
-
Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.
-
Select the clone with the highest and most stable expression of HSD17B13 for subsequent inhibitor studies.
Protocol 3: this compound Activity Assay
This protocol uses the validated stable cell line to assess the potency of this compound. The readout can be based on measuring the product of HSD17B13's enzymatic activity or a downstream biomarker.[12]
2.1. Materials
-
Validated HSD17B13 stable cell line
-
Parental (wild-type) cell line
-
This compound compound
-
HSD17B13 substrate (e.g., β-estradiol or a specific lipid)[5]
-
Assay buffer
-
Detection reagent (e.g., NAD-Glo™ Assay to measure NADH production)[12]
-
96-well assay plates (white, opaque for luminescence)
2.2. Protocol
-
Seed the HSD17B13 stable cells and parental cells into a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Treat the cells with the different concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).
-
After incubation, lyse the cells and prepare the lysate for the enzymatic assay.
-
In a white 96-well assay plate, combine the cell lysate, the HSD17B13 substrate, and the NAD+ cofactor.
-
Incubate the reaction for 1-2 hours at 37°C.
-
Measure the production of NADH using a luminescent detection reagent (e.g., NAD-Glo™) according to the manufacturer's protocol.[12]
-
Plot the luminescence signal against the inhibitor concentration and calculate the IC₅₀ value for this compound.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison between clones and experimental conditions.
Table 1: Characterization of HSD17B13 Stable Clones
| Clone ID | Relative HSD17B13 mRNA Expression (Fold Change vs. Parental) | HSD17B13 Protein Expression (Normalized to Loading Control) | Morphology | Doubling Time (hours) |
| Parental | 1.0 | Not Detected | Normal | 24 ± 2 |
| Clone A3 | 45.2 ± 3.1 | 0.85 ± 0.07 | Normal | 25 ± 1.5 |
| Clone B7 | 15.6 ± 1.8 | 0.31 ± 0.04 | Normal | 24 ± 2.2 |
| Clone C5 | 89.7 ± 5.5 | 1.52 ± 0.11 | Normal | 26 ± 2.0 |
| Pool | 35.8 ± 4.2 | 0.65 ± 0.09 | Mixed | 25 ± 1.8 |
Table 2: Potency of this compound in Stable Cell Line (Clone C5)
| Compound | Target | Assay Type | Substrate | IC₅₀ (nM) |
| This compound | HSD17B13 | Cellular NADH Production | β-estradiol | 75.3 |
| Control Compound | HSD17B13 | Cellular NADH Production | β-estradiol | >10,000 |
| This compound | HSD17B11 (selectivity) | Biochemical Assay | β-estradiol | 8,500 |
Conclusion The successful generation of a stable cell line overexpressing HSD17B13 is a critical step for studying its function and for screening potential inhibitors. The protocols provided herein offer a comprehensive workflow from initial transfection to final inhibitor characterization. The resulting validated cell line serves as a reliable and reproducible tool for advancing drug discovery efforts targeting HSD17B13 in chronic liver diseases.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. news-medical.net [news-medical.net]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. thesciencenotes.com [thesciencenotes.com]
- 9. How to Establish Stable Cell Lines? A Comprehensive Guide to Key Steps and Technical Challenges [m.optoseeker.com]
- 10. Stable Cell Line Generation | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
- 12. enanta.com [enanta.com]
Application Notes and Protocols: HSD17B13 Inhibition in Primary Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4] Emerging evidence highlights its significant role in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[3][5][6] HSD17B13 is involved in lipid metabolism, and its expression is markedly upregulated in patients with NAFLD.[3][6] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, suggesting that inhibition of HSD17B13 is a promising therapeutic strategy for NAFLD and NASH.[5][7][8]
These application notes provide an overview of the effects of HSD17B13 inhibition in primary human hepatocytes and detailed protocols for in vitro studies. While the specific inhibitor "Hsd17B13-IN-2" is not extensively documented in publicly available literature, this document refers to the effects of a known selective HSD17B13 inhibitor, BI-3231, as a representative compound for studying the therapeutic potential of targeting HSD17B13.[1][2]
HSD17B13 Signaling and Mechanism of Action
HSD17B13 is a key regulator of hepatic lipid homeostasis.[3] Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[5][7] HSD17B13, in turn, appears to promote SREBP-1c maturation, creating a positive feedback loop that enhances lipid accumulation in hepatocytes.[9] The enzyme is localized to the surface of lipid droplets and is thought to play a role in their remodeling.[5][9] Overexpression of HSD17B13 leads to an increase in the number and size of lipid droplets.[5]
Inhibition of HSD17B13 is expected to disrupt this lipogenic cycle, leading to a reduction in triglyceride accumulation and alleviating the cellular stress associated with lipotoxicity.[1][2] Furthermore, HSD17B13 activity has been linked to paracrine signaling that promotes the activation of hepatic stellate cells (HSCs), key mediators of liver fibrosis, through transforming growth factor-beta 1 (TGF-β1) signaling.[10] Therefore, inhibiting HSD17B13 may also have anti-fibrotic effects.
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes and its role in lipid accumulation and paracrine activation of hepatic stellate cells.
Quantitative Data Summary
The following table summarizes the reported effects of the HSD17B13 inhibitor BI-3231 on hepatocytes under lipotoxic conditions, providing a basis for expected outcomes with this compound.
| Parameter | Cell Type | Condition | Treatment | Observed Effect | Reference |
| Triglyceride (TG) Accumulation | Primary Human and Mouse Hepatocytes | Palmitic Acid-Induced Lipotoxicity | BI-3231 | Significant decrease in TG accumulation compared to control. | [1] |
| Cell Proliferation | Primary Human and Mouse Hepatocytes | Palmitic Acid-Induced Lipotoxicity | BI-3231 | Considerable improvement in hepatocyte proliferation. | [1] |
| Lipid Homeostasis | Primary Human and Mouse Hepatocytes | Palmitic Acid-Induced Lipotoxicity | BI-3231 | Restoration of lipid metabolism and homeostasis. | [1][2] |
| Mitochondrial Respiration | Primary Human and Mouse Hepatocytes | Palmitic Acid-Induced Lipotoxicity | BI-3231 | Increased mitochondrial respiratory function. | [1] |
| Beta-Oxidation | Primary Human and Mouse Hepatocytes | Palmitic Acid-Induced Lipotoxicity | BI-3231 | No significant effect on β-oxidation. | [1] |
Experimental Protocols
General Workflow for this compound Treatment in Primary Human Hepatocytes
The following diagram outlines a typical experimental workflow for evaluating the efficacy of an HSD17B13 inhibitor in a model of hepatocellular lipotoxicity.
Caption: A generalized experimental workflow for assessing the effects of this compound on primary human hepatocytes under lipotoxic conditions.
Detailed Protocol 1: Culturing and Treatment of Primary Human Hepatocytes
This protocol is adapted from standard procedures for handling primary human hepatocytes.[11][12][13]
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating medium (e.g., Williams' Medium E with supplements)
-
Hepatocyte maintenance medium
-
Collagen-coated cell culture plates (e.g., 6-well or 24-well)
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Reagents for inducing lipotoxicity (e.g., Palmitic acid complexed to BSA)
Procedure:
-
Thawing Hepatocytes: Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath. Do not fully submerge the cap.[12]
-
Cell Plating: Transfer the thawed cell suspension to a conical tube containing pre-warmed hepatocyte plating medium. Centrifuge at a low speed (e.g., 50-100 x g) for 5-10 minutes. Resuspend the cell pellet in fresh plating medium and count viable cells.
-
Seeding: Seed the hepatocytes onto collagen-coated plates at a recommended density (e.g., 0.7 x 10^6 to 1 x 10^6 cells/well for a 6-well plate).[14]
-
Cell Attachment: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 4-6 hours to allow for cell attachment.
-
Medium Change: After attachment, replace the plating medium with hepatocyte maintenance medium. Culture the cells overnight.
-
Induction of Lipotoxicity (Optional): To model NAFLD, replace the medium with maintenance medium containing a lipotoxic agent such as palmitic acid (e.g., 200-500 µM) for 24 hours.
-
Treatment with this compound: Prepare serial dilutions of this compound in hepatocyte maintenance medium. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Application: Remove the medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24-48 hours).
-
Endpoint Analysis: After incubation, harvest the cells for downstream analysis as described in Protocol 2.
Detailed Protocol 2: Assessment of Lipid Accumulation and Cell Viability
A. Oil Red O Staining for Lipid Droplets
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O working solution
-
60% Isopropanol
-
Microscope
Procedure:
-
Fixation: Gently wash the cells in the culture plate with PBS. Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Washing: Wash the fixed cells twice with distilled water.
-
Staining: Remove the water and add Oil Red O working solution to cover the cell monolayer. Incubate for 20-30 minutes at room temperature.
-
Destaining: Remove the staining solution and wash the cells with 60% isopropanol briefly.
-
Final Wash: Wash the cells multiple times with distilled water until the water is clear.
-
Visualization: Add PBS to the wells to prevent drying and visualize the red-stained lipid droplets under a microscope. Quantification can be performed using image analysis software.
B. Triglyceride Quantification Assay
Materials:
-
Cell lysis buffer
-
Commercial triglyceride quantification kit
Procedure:
-
Cell Lysis: Wash the cells with PBS and then add cell lysis buffer. Scrape the cells and collect the lysate.
-
Homogenization: Homogenize the cell lysate according to the kit manufacturer's instructions.
-
Quantification: Use a commercial colorimetric or fluorometric triglyceride quantification kit to measure the triglyceride concentration in the lysates, following the manufacturer's protocol. Normalize the results to the total protein concentration of the lysate.
C. MTT Assay for Cell Viability
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
MTT Addition: At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion
The inhibition of HSD17B13 presents a targeted therapeutic approach for mitigating the effects of NAFLD and NASH. The protocols outlined above provide a framework for researchers to investigate the efficacy of this compound and other inhibitors in a physiologically relevant primary human hepatocyte model. By assessing key parameters such as lipid accumulation, cell viability, and gene expression, researchers can elucidate the mechanism of action and therapeutic potential of these compounds.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 7. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. primarysourceai.substack.com [primarysourceai.substack.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Primary Human Hepatocyte Culture. [bio-protocol.org]
- 12. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
- 13. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized Protocol for Primary Rat Hepatocyte Isolation and a Model for Investigating Experimental Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Hsd17B13 Inhibitor Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid (17β) dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][4][5] This protective association has positioned Hsd17B13 as a promising therapeutic target for chronic liver diseases. The development of small molecule inhibitors targeting Hsd17B13 is an active area of research. Understanding the metabolic fate of these inhibitors is crucial for their preclinical and clinical development, ensuring their safety and efficacy.
This document provides a detailed application note and protocol for the identification and quantification of metabolites of a hypothetical Hsd17B13 inhibitor, referred to as Hsd17B13-IN-X, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
In Vitro Metabolism of Hsd17B13-IN-X using Human Liver Microsomes
This protocol outlines the procedure for identifying the primary metabolites of Hsd17B13-IN-X generated by hepatic enzymes.
Materials:
-
Hsd17B13-IN-X
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Control compounds (e.g., testosterone for oxidative metabolism)
-
96-well plates
-
Incubator
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
In a 96-well plate, prepare the incubation mixture containing Hsd17B13-IN-X (final concentration, e.g., 1 µM), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.
-
Prepare control incubations: without Hsd17B13-IN-X (blank), without NADPH (to assess non-enzymatic degradation), and with a known substrate for positive control.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add the NADPH regenerating system to each well to initiate the metabolic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate proteins.
-
Sample Collection: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis for Metabolite Identification and Quantification
This protocol describes the use of a high-resolution mass spectrometer for the detection of potential metabolites and a triple quadrupole mass spectrometer for quantification.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (HRMS) (e.g., Orbitrap or Q-TOF) for metabolite identification
-
Triple Quadrupole Mass Spectrometer (TQMS) for quantification
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5-95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
HRMS (Identification):
-
Full scan mass range: m/z 100-1000
-
Data-dependent MS/MS acquisition on the most abundant ions
-
-
TQMS (Quantification):
-
Multiple Reaction Monitoring (MRM) mode
-
Specific precursor-to-product ion transitions for the parent drug and its metabolites need to be optimized.
-
Data Presentation
Quantitative Analysis of Hsd17B13-IN-X Metabolism
The following table summarizes hypothetical quantitative data for the in vitro metabolism of Hsd17B13-IN-X.
| Time (min) | Hsd17B13-IN-X (µM) | Metabolite 1 (Peak Area) | Metabolite 2 (Peak Area) |
| 0 | 1.00 | 0 | 0 |
| 15 | 0.85 | 15000 | 5000 |
| 30 | 0.68 | 28000 | 12000 |
| 60 | 0.45 | 45000 | 25000 |
| 120 | 0.20 | 65000 | 40000 |
Table 1: In vitro metabolism of Hsd17B13-IN-X in human liver microsomes. The table shows the decrease in the parent compound concentration and the formation of two hypothetical metabolites over time.
Visualizations
Caption: Experimental workflow for the analysis of Hsd17B13-IN-X metabolites.
Caption: Simplified signaling pathway of Hsd17B13 and its inhibition.
Discussion
The provided protocols offer a robust framework for the initial characterization of the metabolic stability and metabolite profile of a novel Hsd17B13 inhibitor. The use of high-resolution mass spectrometry is critical for the accurate identification of unknown metabolites, enabling the elucidation of biotransformation pathways such as oxidation, hydroxylation, and conjugation. Subsequent quantitative analysis using a triple quadrupole mass spectrometer provides essential data on the rate of metabolism and the relative abundance of different metabolites.
Further studies may involve in vivo animal models to understand the pharmacokinetic profile and the full spectrum of metabolites formed systemically. This comprehensive metabolic profiling is a cornerstone of drug development, aiding in the selection of drug candidates with favorable metabolic properties and a lower risk of drug-drug interactions or the formation of reactive metabolites. The insights gained from these analyses are invaluable for advancing novel Hsd17B13 inhibitors towards clinical applications for the treatment of chronic liver diseases.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. primarysourceai.substack.com [primarysourceai.substack.com]
- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hsd17B13-IN-2 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Hsd17B13-IN-2 in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 100 mg/mL, which corresponds to a concentration of 255.49 mM.[1] It is important to note that achieving this concentration may require sonication.[1] The hygroscopic nature of DMSO can significantly impact the solubility of the product, so it is recommended to use newly opened DMSO.[1]
Q3: My this compound is not fully dissolving in DMSO. What should I do?
A3: If you encounter issues with dissolving this compound in DMSO, you can try gentle heating and/or sonication to aid dissolution. Ensure you are using high-purity, anhydrous DMSO, as absorbed water can reduce the solubility of compounds.
Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?
A4: For optimal stability, this compound stock solutions in DMSO should be stored under the following conditions:
To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use experiments.[3]
Q5: Why does my this compound precipitate when I dilute the DMSO stock solution into an aqueous buffer for my experiment?
A5: This is a common phenomenon known as precipitation upon dilution. This compound is highly soluble in DMSO but has lower aqueous solubility. When the DMSO stock is diluted into a buffer, the overall solvent composition changes, and the compound may precipitate out if its concentration exceeds its solubility limit in the final aqueous solution. To mitigate this, consider a stepwise dilution process and ensure the final DMSO concentration in your assay is as low as possible, ideally less than 0.5%, to avoid cellular toxicity.[4]
Troubleshooting Guides
Issue 1: Incomplete Dissolution in DMSO
-
Symptom: Visible solid particles remain in the DMSO solution even after vortexing.
-
Possible Causes:
-
The concentration is too high.
-
Insufficient mixing.
-
The DMSO has absorbed water.
-
-
Solutions:
-
Sonication: Use an ultrasonic bath to aid dissolution.[1]
-
Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) for a short period.
-
Use Fresh DMSO: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO.
-
Lower Concentration: If the above methods fail, prepare a less concentrated stock solution.
-
Issue 2: Compound Precipitation During Storage
-
Symptom: The previously clear DMSO stock solution appears cloudy or contains visible precipitate after storage.
-
Possible Causes:
-
Solutions:
-
Aliquot Stocks: Prepare single-use aliquots to minimize freeze-thaw cycles.[3]
-
Proper Sealing: Ensure vials are tightly sealed to prevent moisture absorption.
-
Re-dissolution: Before use, bring the vial to room temperature and sonicate to attempt to redissolve the precipitate.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound solubility and stability in DMSO.
| Parameter | Value | Unit | Notes |
| Solubility in DMSO | 100[1] | mg/mL | Requires sonication.[1] |
| Molar Solubility in DMSO | 255.49[1] | mM | |
| Stock Solution Stability at -80°C | 6[2][3] | Months | |
| Stock Solution Stability at -20°C | 1[2][3] | Month | |
| Recommended Final DMSO Concentration in Cell-Based Assays | < 0.5[4] | % | To avoid cytotoxicity.[4] |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
This protocol outlines a general method for determining the kinetic solubility of this compound, which is a measure of how much of the compound, when diluted from a DMSO stock, will remain in solution in an aqueous buffer under specific conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent for UV-based methods)
-
Plate shaker
-
Spectrophotometer or nephelometer
Procedure:
-
Prepare a high-concentration stock solution: Accurately weigh this compound and dissolve it in anhydrous DMSO to prepare a 10 mM stock solution. Use sonication if necessary to ensure complete dissolution.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound DMSO stock solution with DMSO to create a range of concentrations.
-
Dilution into Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate containing a larger, fixed volume (e.g., 198 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake it at room temperature for 1.5 to 2 hours to allow for equilibration.
-
Detection of Precipitation:
-
Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. An increase in light scattering compared to a DMSO-only control indicates precipitation.
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of this compound. The concentration of the soluble compound can be determined by comparing it to a standard curve.
-
Data Analysis:
The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Caption: Workflow for Kinetic Solubility Determination.
Protocol 2: Assessment of Stability in DMSO
This protocol provides a framework for evaluating the stability of this compound in a DMSO stock solution over time and under different storage conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
HPLC system with a UV detector
-
Analytical balance
-
Temperature-controlled storage units (-20°C and -80°C)
Procedure:
-
Prepare Stock Solution: Prepare a precisely known concentration of this compound in anhydrous DMSO (e.g., 1 mg/mL).
-
Aliquot and Store: Distribute the stock solution into multiple small, tightly sealed vials.
-
Time Zero (T=0) Analysis: Immediately analyze one of the freshly prepared aliquots via HPLC to determine the initial purity and concentration. This will serve as the baseline.
-
Storage: Store the remaining aliquots at the desired temperatures (-20°C and -80°C).
-
Time Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.
-
Sample Preparation for HPLC: Allow the aliquot to thaw completely to room temperature. Dilute a small amount with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the sample by HPLC. The method should be capable of separating this compound from any potential degradation products.
-
Data Analysis: Compare the peak area and purity of this compound at each time point to the T=0 sample. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Caption: Workflow for DMSO Stock Stability Assessment.
References
Optimizing Hsd17B13-IN-2 concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hsd17B13-IN-2 in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
A1: Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a protein primarily found in the liver, where it is associated with lipid droplets.[1] It is involved in the metabolism of retinol and steroids.[2] Genetic studies have shown that individuals with loss-of-function variants of the HSD17B13 gene are protected from the progression of non-alcoholic fatty liver disease (NAFLD) to more severe stages like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1] This protective effect makes Hsd17B13 an attractive therapeutic target for the treatment of chronic liver diseases.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent inhibitor of the enzymatic activity of Hsd17B13.[3] By blocking the function of Hsd17B13, this small molecule inhibitor aims to replicate the protective effects observed in individuals with naturally occurring inactive Hsd17B13 variants. The primary enzymatic function of Hsd17B13 is the conversion of retinol to retinaldehyde.[4]
Q3: What is the recommended starting concentration for this compound in cell-based assays?
A3: As a starting point, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A typical starting range would be from 0.1 µM to 10 µM. For initial experiments, a concentration of 1 µM can be used. The IC50 value, which is the concentration of an inhibitor where 50% of the enzymatic activity is inhibited, is a useful reference. For example, the related inhibitor Hsd17B13-IN-73 has an IC50 of < 0.1 µM for estradiol metabolism.[5]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it should be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[3] It is recommended to store the stock solution at -20°C or -80°C for long-term stability.[3] Before use, thaw the stock solution and dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect observed | 1. Incorrect inhibitor concentration: The concentration of this compound may be too low. 2. Inhibitor degradation: Improper storage or multiple freeze-thaw cycles may have degraded the compound. 3. Low Hsd17B13 expression in the cell line: The chosen cell line may not express sufficient levels of Hsd17B13. 4. Assay conditions are not optimal: The assay may not be sensitive enough to detect the inhibitory effect. | 1. Perform a dose-response curve to determine the optimal concentration. Start with a broader range (e.g., 0.01 µM to 100 µM). 2. Prepare fresh stock solutions of this compound. Aliquot the stock solution to minimize freeze-thaw cycles. 3. Confirm Hsd17B13 expression in your cell line using techniques like Western blotting or qRT-PCR. Consider using a cell line with higher endogenous expression or an overexpression system. 4. Optimize assay parameters such as incubation time, substrate concentration, and detection method. |
| High background signal in the assay | 1. Non-specific binding of the inhibitor: this compound may be interacting with other cellular components. 2. Assay artifacts: The detection reagents may be producing a high background signal. 3. Cell stress or death: High concentrations of the inhibitor or solvent may be causing cellular stress. | 1. Include appropriate controls, such as a structurally similar but inactive compound, to assess non-specific effects. 2. Run controls without the enzyme or substrate to determine the background signal from the reagents. 3. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to ensure the inhibitor concentration is not cytotoxic. Keep the final solvent concentration to a minimum. |
| Inconsistent or variable results | 1. Inconsistent cell seeding density: Variations in cell number can lead to variability in the results. 2. Inhibitor precipitation: The inhibitor may not be fully soluble in the culture medium at the tested concentration. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can lead to increased compound concentration and affect cell growth. | 1. Ensure a uniform single-cell suspension before seeding and use a consistent seeding density for all experiments. 2. Visually inspect the medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, try a lower concentration or a different solvent. 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples and fill them with sterile PBS or medium instead. |
| Unexpected cellular phenotype | 1. Off-target effects of the inhibitor: The inhibitor may be affecting other cellular pathways. 2. Compensation mechanisms: The cells may be upregulating other pathways to compensate for the inhibition of Hsd17B13. | 1. Test the inhibitor in a Hsd17B13 knockout or knockdown cell line to confirm that the observed phenotype is target-dependent. 2. Analyze the expression of related genes or proteins to investigate potential compensatory mechanisms. |
Quantitative Data Summary
The following tables summarize key quantitative data for Hsd17B13 inhibitors.
Table 1: IC50 Values of Hsd17B13 Inhibitors
| Inhibitor | Substrate | IC50 (µM) | Assay Type |
| Hsd17B13-IN-73 | Estradiol | < 0.1 | Biochemical |
| BI-3231 | Estradiol | 0.002 | Biochemical (Human) |
| BI-3231 | Estradiol | 0.003 | Biochemical (Mouse) |
| BI-3231 | - | 0.033 | Cellular (Human) |
| Compound 1 (precursor to BI-3231) | Estradiol | 1.4 ± 0.7 | Biochemical (Human) |
| Compound 1 (precursor to BI-3231) | Retinol | 2.4 ± 0.1 | Biochemical (Human) |
Data for this compound is not publicly available in the same detail. Researchers should perform their own dose-response studies.
Experimental Protocols
Hsd17B13 Retinol Dehydrogenase Activity Assay
This protocol is adapted from a cell-based assay used to measure the retinol dehydrogenase activity of Hsd17B13.[4]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Hsd17B13 expression vector or empty vector control
-
Transfection reagent
-
All-trans-retinol
-
Cell lysis buffer
-
HPLC system for retinaldehyde and retinoic acid quantification
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Seed HEK293 cells in a 6-well plate and allow them to attach overnight.
-
Transfect the cells with either the Hsd17B13 expression vector or an empty vector control using a suitable transfection reagent.
-
24 hours post-transfection, treat the cells with all-trans-retinol (e.g., 5 µM) for 8 hours. Include a vehicle control (e.g., ethanol).
-
To test the inhibitor, pre-incubate the cells with various concentrations of this compound for 1-2 hours before adding the all-trans-retinol.
-
After the incubation period, wash the cells with PBS and lyse them.
-
Quantify the protein concentration of the cell lysates.
-
Analyze the cell lysates by HPLC to measure the levels of retinaldehyde and retinoic acid.
-
Normalize the retinoid levels to the total protein concentration.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a general guideline for performing a CETSA to confirm the binding of this compound to Hsd17B13 in a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator)
-
PCR thermocycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-Hsd17B13 antibody
Procedure:
-
Culture hepatocyte cells to ~80% confluency.
-
Treat the cells with the desired concentration of this compound or DMSO (vehicle control) and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[6]
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[6]
-
Collect the supernatant (soluble protein fraction).
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an anti-Hsd17B13 antibody.
-
The binding of this compound should result in a thermal stabilization of the Hsd17B13 protein, leading to more soluble protein at higher temperatures compared to the vehicle control.
Visualizations
Caption: Proposed signaling pathway involving Hsd17B13.[7]
Caption: General workflow for in vitro experiments with this compound.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. uniprot.org [uniprot.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Hsd17B13-IN-2 off-target effects in cell culture
Welcome to the technical support center for Hsd17B13-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and other experimental issues that may arise when using this inhibitor in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of HSD17B13 and its inhibitor, this compound?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein primarily found in the liver, specifically localized to the surface of lipid droplets within hepatocytes.[1] It belongs to a large family of enzymes that are involved in various metabolic processes, including the metabolism of steroid hormones, fatty acids, cholesterol, and bile acids.[2][3] HSD17B13 is known to catalyze the conversion of 17-ketosteroids to 17-hydroxysteroids.[1] The enzyme has been shown to have activity with multiple substrates, including steroids, bioactive lipids like leukotriene B4, and retinol.[2][4]
This compound is a small molecule inhibitor designed to block the enzymatic activity of HSD17B13. By inhibiting HSD17B13, it is being investigated as a potential therapeutic agent for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1]
Q2: What are the known signaling pathways associated with HSD17B13?
The precise signaling pathways regulated by HSD17B13 are still under investigation. However, some studies suggest its involvement in lipid metabolism is linked to the sterol regulatory element-binding protein 1c (SREBP-1c) pathway, which is a master regulator of lipogenesis.[5] Additionally, there is evidence suggesting a role for HSD17B13 in inflammatory processes within the liver.
Below is a diagram illustrating a putative signaling pathway for HSD17B13.
Q3: What are the potential off-target liabilities for inhibitors of the HSD17B family?
The hydroxysteroid 17-beta dehydrogenase (HSD17B) family consists of at least 15 members, many of which share structural similarities, particularly in their substrate-binding domains.[2][3] This homology presents a challenge for developing highly selective inhibitors. Potential off-target effects of this compound could arise from its interaction with other HSD17B isoforms. For example:
-
HSD17B11: This is the closest homolog to HSD17B13 and is also associated with lipid droplets.[1] Off-target inhibition of HSD17B11 could lead to broader effects on lipid and steroid metabolism.[6]
-
HSD17B1, HSD17B2, HSD17B3: These isoforms are key players in the biosynthesis and inactivation of androgens and estrogens.[7][8] Unintended inhibition could disrupt hormonal balance in cell culture models, leading to unexpected phenotypic changes.
-
Other HSD17B isoforms: Various other isoforms are involved in fatty acid elongation (HSD17B12) and peroxisomal fatty acid β-oxidation (HSD17B4), and their inhibition could lead to metabolic dysregulation.[9][10][11]
Troubleshooting Guide for this compound
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your cell culture experiments.
Problem 1: Observed cellular phenotype is inconsistent with known HSD17B13 function.
Possible Cause: The observed phenotype may be due to the inhibition of an unintended target by this compound.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Biochemical Assay: If possible, perform an in vitro enzymatic assay using recombinant HSD17B13 to confirm that this compound inhibits its intended target at the concentrations used in your cellular experiments.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify that this compound binds to HSD17B13 within the cellular environment.
-
-
Evaluate Off-Target Binding:
-
Selectivity Profiling: Screen this compound against a panel of related enzymes, particularly other HSD17B isoforms. This can be done through commercially available services or by setting up individual enzymatic assays.
-
Broad Target Screening: For a more comprehensive analysis, consider broader screening panels that include other enzyme families, receptors, and ion channels.
-
-
Control Experiments:
-
Structural Analogue Control: Synthesize or obtain a structurally similar but inactive analogue of this compound. If this control compound does not produce the same phenotype, it strengthens the evidence that the observed effect is due to the inhibition of a specific target.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate HSD17B13 expression. If the phenotype of HSD17B13 knockdown/knockout cells differs from that of cells treated with this compound, it suggests an off-target effect of the inhibitor.
-
Problem 2: Unexpected changes in steroid hormone levels or related pathways.
Possible Cause: Off-target inhibition of other HSD17B isoforms involved in steroidogenesis (e.g., HSD17B1, HSD17B2).
Troubleshooting Steps:
-
Hormone Quantification: Measure the levels of key steroid hormones (e.g., estradiol, testosterone, estrone) in your cell culture supernatant using methods like ELISA or mass spectrometry.
-
Gene Expression Analysis: Use qRT-PCR to analyze the expression of genes involved in steroid hormone signaling and metabolism.
-
Isoform-Specific Assays: Test the activity of this compound against other recombinant HSD17B isoforms known to be expressed in your cell line.
Problem 3: Alterations in lipid metabolism beyond what is expected from HSD17B13 inhibition alone.
Possible Cause: Off-target effects on other enzymes involved in lipid synthesis or degradation, such as HSD17B11 or HSD17B12.
Troubleshooting Steps:
-
Lipidomics Analysis: Perform a comprehensive lipidomics analysis to identify specific changes in lipid species.
-
Fatty Acid Synthesis and Oxidation Assays: Measure the rates of de novo lipogenesis and fatty acid oxidation in cells treated with this compound.
-
Expression Analysis of Lipogenic Genes: Use qRT-PCR or western blotting to assess the expression of key genes and proteins involved in lipid metabolism.
The following diagram outlines a general workflow for troubleshooting off-target effects.
Quantitative Data Summary
While a comprehensive off-target profile for this compound is not publicly available, researchers should aim to generate similar data for their specific experimental system. Below is a template table summarizing key quantitative data that should be considered.
| Target | IC50 (nM) | Assay Type | Cell Line | Notes |
| HSD17B13 (Human) | User-determined | Enzymatic | - | Primary target |
| HSD17B13 (Mouse) | User-determined | Enzymatic | - | For cross-species studies |
| HSD17B11 (Human) | User-determined | Enzymatic | - | Closest homolog |
| HSD17B1 (Human) | User-determined | Enzymatic | - | Steroidogenesis |
| HSD17B2 (Human) | User-determined | Enzymatic | - | Steroidogenesis |
| Other potential off-targets | User-determined | Various | User-specific | Based on screening results |
Experimental Protocols
Protocol 1: In Vitro HSD17B Isoform Selectivity Assay
This protocol outlines a general method for assessing the selectivity of this compound against other HSD17B isoforms using recombinant enzymes.
-
Reagents and Materials:
-
Recombinant human HSD17B13, HSD17B11, HSD17B1, HSD17B2, etc.
-
Substrates for each isoform (e.g., estrone for HSD17B1, testosterone for HSD17B3).
-
Cofactor (NAD+ or NADP+ as appropriate for each isoform).
-
This compound and other control inhibitors.
-
Assay buffer (e.g., Tris-HCl with appropriate additives).
-
Detection reagent (e.g., a kit to measure NADH or NADPH production).
-
384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant enzyme, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate and cofactor.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the IC50 values for each enzyme by fitting the dose-response data to a suitable model.
-
Protocol 2: Cellular Off-Target Assessment using CRISPR/Cas9
This protocol describes a workflow to compare the phenotype of this compound treatment with that of HSD17B13 genetic knockout.
-
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7).
-
CRISPR/Cas9 system targeting HSD17B13 (e.g., lentiCRISPRv2 plasmid).
-
Control (non-targeting) sgRNA.
-
Lentivirus packaging plasmids.
-
Transfection reagent.
-
Puromycin for selection.
-
This compound.
-
-
Procedure:
-
Generate HSD17B13 Knockout Cells:
-
Co-transfect HEK293T cells with the lentiCRISPRv2-HSD17B13 sgRNA plasmid and lentiviral packaging plasmids to produce lentivirus.
-
Transduce the target hepatocyte cell line with the lentivirus.
-
Select for transduced cells using puromycin.
-
Verify HSD17B13 knockout by western blotting and/or sequencing.
-
-
Phenotypic Comparison:
-
Culture wild-type, control sgRNA-transduced, and HSD17B13 knockout cells.
-
Treat wild-type and control cells with this compound at the desired concentration.
-
After the desired treatment time, assess the phenotype of interest (e.g., lipid accumulation by Oil Red O staining, gene expression by qRT-PCR, cell viability by MTT assay).
-
-
Data Analysis:
-
Compare the phenotype of this compound-treated wild-type cells with that of HSD17B13 knockout cells. A significant difference in the phenotype suggests a potential off-target effect of the inhibitor.
-
-
The logical relationship between experimental outcomes and their interpretation is depicted in the following diagram.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene - HSD17B11 [maayanlab.cloud]
- 7. Inhibitors of 17 beta-hydroxysteroid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. Deciphering 17-β-hydroxysteroid dehydrogenase 4: from molecular insights to cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The Hydroxysteroid (17β) Dehydrogenase Family Gene HSD17B12 Is Involved in the Prostaglandin Synthesis Pathway, the Ovarian Function, and Regulation of Fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Hsd17B13 Inhibitors in Long-Term Studies
Welcome to the technical support center for Hsd17B13 inhibitors. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with Hsd17B13-IN-2 and other Hsd17B13 inhibitors in long-term experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to help you identify and overcome potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual loss of efficacy of this compound in our long-term cell culture model. What are the potential causes?
A1: A gradual loss of inhibitor efficacy can stem from several factors. The most common cause is the development of acquired resistance in the cell population. This can occur through various mechanisms, including:
-
Target-based mutations: Alterations in the Hsd17B13 gene that prevent or reduce the binding affinity of this compound.
-
Upregulation of bypass pathways: Cells may compensate for Hsd17B13 inhibition by upregulating alternative metabolic pathways involved in lipid metabolism or inflammation.
-
Decreased intracellular drug concentration: Increased expression of drug efflux pumps can reduce the effective concentration of this compound within the cell.
-
Epigenetic modifications: Changes in gene expression patterns that promote cell survival in the presence of the inhibitor.
It is also crucial to rule out experimental variability, such as issues with compound stability, cell line integrity, or assay conditions.
Q2: How can we confirm that our cells have developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response analysis comparing the parental (sensitive) cell line with the suspected resistant cell line. A significant rightward shift in the IC50 (half-maximal inhibitory concentration) curve for the resistant cells indicates a loss of sensitivity. This should be a reproducible finding across multiple experiments.
Q3: What are the first steps we should take to investigate the mechanism of resistance?
A3: A systematic approach is recommended:
-
Confirm the resistance phenotype: As described in Q2, perform dose-response curves to quantify the level of resistance.
-
Sequence the Hsd17B13 gene: Analyze the coding sequence of Hsd17B13 in resistant cells to identify any potential mutations in the drug-binding site.
-
Assess target engagement: Utilize a target engagement assay to determine if this compound can still bind to Hsd17B13 in resistant cells.
-
Analyze downstream signaling pathways: Investigate whether pathways regulated by Hsd17B13 are reactivated in the presence of the inhibitor in resistant cells.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during long-term studies with Hsd17B13 inhibitors.
| Observed Problem | Potential Cause | Recommended Action |
| Increased IC50 of this compound over time | Development of acquired resistance. | 1. Perform a full dose-response curve to confirm the shift in IC50. 2. Isolate and expand the resistant cell population. 3. Proceed with mechanism of resistance studies (see Experimental Protocols). |
| Compound degradation. | 1. Verify the stability of this compound under your experimental conditions (e.g., in media at 37°C). 2. Prepare fresh stock solutions of the inhibitor. | |
| Heterogeneous response to this compound within the cell population | Emergence of a resistant sub-population. | 1. Perform single-cell cloning to isolate and characterize resistant and sensitive clones. 2. Analyze the characteristics of each sub-population. |
| Cell line contamination or genetic drift. | 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Compare the genetic profile of your current cell line with the original stock. | |
| No change in downstream biomarkers upon treatment in long-term cultures | Reactivation of downstream signaling pathways. | 1. Perform Western blot or other relevant assays to assess the activity of pathways downstream of Hsd17B13. 2. Investigate potential bypass mechanisms. |
| Loss of target engagement. | 1. Perform a cellular thermal shift assay (CETSA) or similar target engagement assay. 2. Sequence the Hsd17B13 gene to check for mutations. |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate resistance to Hsd17B13 inhibitors.
Cell Viability Assay to Determine IC50
This protocol is for determining the concentration of an Hsd17B13 inhibitor that induces a 50% reduction in cell viability.
-
Materials:
-
Parental and suspected resistant cells
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Resazurin-based viability reagent (e.g., CellTiter-Blue)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Add the resazurin-based viability reagent to each well and incubate for 1-4 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.
-
Hsd17B13 Gene Sequencing
This protocol is to identify potential mutations in the Hsd17B13 gene that may confer resistance.
-
Materials:
-
Parental and resistant cell pellets
-
DNA extraction kit
-
Primers flanking the coding region of the Hsd17B13 gene
-
PCR reagents
-
Sanger sequencing service
-
-
Procedure:
-
Extract genomic DNA from both parental and resistant cells using a commercial kit.
-
Amplify the coding sequence of the Hsd17B13 gene using PCR with designed primers.
-
Purify the PCR product.
-
Send the purified PCR product for Sanger sequencing.
-
Align the sequencing results from the resistant cells to the parental cells and the reference sequence to identify any mutations.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses the binding of a drug to its target protein in a cellular context.
-
Materials:
-
Parental and resistant cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Equipment for heating cell lysates to a range of temperatures
-
SDS-PAGE and Western blot reagents
-
Anti-Hsd17B13 antibody
-
-
Procedure:
-
Treat intact cells with this compound or vehicle control.
-
Harvest the cells, resuspend in PBS with protease inhibitors, and lyse by freeze-thaw cycles.
-
Divide the lysate into aliquots and heat each aliquot to a different temperature for a fixed time.
-
Centrifuge the heated lysates to separate soluble proteins from aggregated proteins.
-
Analyze the soluble fraction by SDS-PAGE and Western blot using an anti-Hsd17B13 antibody.
-
The binding of this compound will stabilize the Hsd17B13 protein, resulting in more soluble protein at higher temperatures compared to the vehicle control. Compare the melting curves between parental and resistant cells.
-
Western Blot Analysis of Downstream Signaling
This protocol is to assess the activation state of signaling pathways affected by Hsd17B13 activity.[1][2][3][4][5]
-
Materials:
-
Parental and resistant cells
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blot reagents
-
Primary antibodies against proteins in relevant downstream pathways (e.g., markers of inflammation or lipid metabolism)
-
Secondary antibodies
-
-
Procedure:
-
Treat parental and resistant cells with this compound or vehicle for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against your proteins of interest.
-
Incubate with the appropriate secondary antibody and visualize the protein bands.
-
Compare the expression and phosphorylation status of key signaling proteins between sensitive and resistant cells in the presence and absence of the inhibitor.
-
Data Presentation
Summarize quantitative data in tables for clear comparison.
Table 1: IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | IC50 (µM) ± SD (n=3) | Fold Resistance |
| Parental | 0.5 ± 0.1 | 1 |
| Resistant Clone 1 | 5.2 ± 0.8 | 10.4 |
| Resistant Clone 2 | 8.9 ± 1.2 | 17.8 |
Table 2: Hsd17B13 Gene Mutations in Resistant Clones
| Cell Line | Mutation | Location | Predicted Effect |
| Parental | Wild-type | - | - |
| Resistant Clone 1 | T150M | Active Site | Potential decrease in drug binding |
| Resistant Clone 2 | Wild-type | - | No change in target sequence |
Visualizations
Caption: Simplified signaling pathway of Hsd17B13 and the point of intervention for this compound.
Caption: Experimental workflow for investigating resistance to Hsd17B13 inhibitors.
Caption: Logical relationships between potential causes and observed effects of drug resistance.
References
- 1. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]
Technical Support Center: Hsd17B13 Inhibitor Toxicity Assessment in Animal Models
Disclaimer: Publicly available data on a compound specifically named "Hsd17B17-IN-2" is limited. This technical support guide has been developed based on available information for other HSD17B13 inhibitors, such as INI-822 and BI-3231, and general principles of preclinical toxicity assessment for this class of compounds. The information provided should be used as a general guide and may not be fully representative of the specific toxicity profile of Hsd17B17-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Hsd17B13 inhibitors and what is the rationale for its inhibition?
Hsd17B13 (17-beta hydroxysteroid dehydrogenase 13) is a protein primarily found in the liver, specifically associated with lipid droplets within hepatocytes.[1][2][3] Genetic studies in humans have shown that certain inactive variants of HSD17B13 are associated with a reduced risk of developing chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][2][4] The rationale for inhibiting Hsd17B13 is to replicate this protective effect pharmacologically, with the goal of treating or preventing the progression of these liver conditions.[4]
Q2: What animal models are typically used for assessing the toxicity of Hsd17B13 inhibitors?
Standard preclinical toxicity studies for small molecule inhibitors like those targeting Hsd17B13 typically involve at least two species: a rodent (e.g., mice or rats) and a non-rodent (e.g., dogs or non-human primates). For the HSD17B13 inhibitor INI-822, pilot 7-day toxicology studies were completed in two species.[5] Mouse models are also frequently used to study the efficacy and safety of HSD17B13 inhibition in the context of diet-induced liver injury.[6][7][8]
Q3: What are the potential on-target and off-target toxicities of Hsd17B13 inhibitors?
-
On-target: Since HSD17B13 is primarily expressed in the liver and involved in lipid metabolism, on-target effects would be expected to manifest in the liver.[1][2] While inhibition is intended to be protective, it is crucial to monitor for any adverse hepatic effects, such as unexpected changes in lipid profiles or liver enzyme elevations.
-
Off-target: Off-target toxicities depend on the selectivity of the inhibitor. For instance, INI-822 has shown over 100-fold selectivity over other HSD17B family members.[5] A key off-target concern for many small molecules is inhibition of the hERG channel, which can lead to cardiac arrhythmias; INI-822 was reported to have no significant hERG activity.[5] Another potential off-target liability is the inhibition of cytochrome P450 enzymes, which can lead to drug-drug interactions. The inhibitor BI-3231 was shown to have no inhibition of cytochrome P450s.[9]
Q4: How is the pharmacokinetic and pharmacodynamic (PK/PD) profile of Hsd17B13 inhibitors assessed in animal models?
PK/PD studies are crucial for determining the appropriate dosing regimen and ensuring adequate target engagement. For INI-822, low clearance and good oral bioavailability were observed in mice, rats, and dogs, supporting daily oral dosing.[5] For BI-3231, in vivo pharmacokinetic profiling in rodents revealed rapid plasma clearance but considerable hepatic exposure was maintained over 48 hours.[9] Target engagement can be assessed by measuring changes in the levels of HSD17B13 substrates and products in vivo.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected elevation in liver enzymes (ALT, AST) in treated animals. | 1. Direct hepatotoxicity of the compound. 2. Exacerbation of underlying liver pathology in the disease model. 3. Off-target effects on other hepatic pathways. | 1. Perform dose-response studies to establish a No-Observed-Adverse-Effect Level (NOAEL). 2. Conduct histopathological analysis of liver tissue to identify signs of injury. 3. Evaluate the selectivity profile of the inhibitor against a broader panel of hepatic enzymes and receptors. |
| No significant change in liver pathology despite evidence of target engagement. | 1. Species differences in the role of Hsd17B13. Studies have shown that Hsd17b13 deficiency in mice does not always replicate the protective effects seen in humans with loss-of-function variants.[1][8] 2. Insufficient duration of treatment to observe a therapeutic effect. 3. The chosen animal model may not be appropriate. | 1. Consider using humanized mouse models or in vitro systems with primary human hepatocytes.[5] 2. Extend the treatment duration in chronic disease models. 3. Review the literature to select the most relevant animal model for the specific aspect of liver disease being studied. |
| High inter-animal variability in response to treatment. | 1. Inconsistent drug administration (e.g., gavage errors). 2. Variability in the underlying disease model. 3. Genetic heterogeneity in outbred animal strains. | 1. Ensure proper training and technique for drug administration. 2. Increase the number of animals per group to improve statistical power. 3. Consider using inbred animal strains to reduce genetic variability. |
| Compound shows poor oral bioavailability in vivo. | 1. Poor absorption from the gastrointestinal tract. 2. High first-pass metabolism in the liver. | 1. Perform formulation studies to improve solubility and absorption. 2. Consider alternative routes of administration (e.g., intraperitoneal injection) for initial proof-of-concept studies. 3. Investigate the metabolic stability of the compound in liver microsomes from the relevant species. |
Quantitative Toxicity Data Summary
No specific quantitative toxicity data (e.g., LD50, NOAEL) for a compound named "Hsd17B13-IN-2" is publicly available. The following table provides a summary of the types of preclinical data reported for other HSD17B13 inhibitors.
| Parameter | INI-822 | BI-3231 |
| Toxicity Studies | Pilot 7-day toxicology studies in 2 species completed.[5] | In vitro safety profile assessed (no cytochrome P450 or hERG inhibition).[9] |
| Selectivity | >100-fold selectivity over other HSD17B family members.[5] | High selectivity versus the phylogenetically closest isoform HSD17B11.[9] |
| Pharmacokinetics | Low clearance and good oral bioavailability in mice, rats, and dogs.[5] | Rapid plasma clearance but significant and sustained liver exposure in mice.[9] |
| In Vitro Safety | No significant hERG activity.[5] | No inhibition of cytochrome P450s; no GSH adducts identified.[9] |
Experimental Protocols
General Protocol for a 7-Day Repeat-Dose Toxicity Study in Rats
-
Animal Selection: Use a standard strain of laboratory rat (e.g., Sprague-Dawley or Wistar), approximately 8-10 weeks of age. Include both male and female animals.
-
Group Allocation: Assign animals to multiple groups, including a vehicle control group and at least three dose levels of the test compound (low, mid, high).
-
Administration: Administer the test compound or vehicle daily for 7 consecutive days via the intended clinical route (e.g., oral gavage).
-
Clinical Observations: Conduct daily observations for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis (including liver enzymes).
-
Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve major organs and tissues for histopathological examination by a veterinary pathologist.
Visualizations
Caption: General workflow for preclinical toxicity assessment of a novel Hsd17B13 inhibitor.
Caption: Proposed role of Hsd17B13 in hepatocyte lipotoxicity and the action of an inhibitor.
References
- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inipharm.com [inipharm.com]
- 6. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Oral Bioavailability of Hsd17B13-IN-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Hsd17B13-IN-2, a likely lipophilic inhibitor of the 17-beta-hydroxysteroid dehydrogenase 13 enzyme.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is an investigative inhibitor of the Hsd17B13 enzyme, a protein primarily expressed in the liver and associated with lipid droplet metabolism.[1][2][3] Developing Hsd17B13 inhibitors is a promising therapeutic strategy for non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions.[1][2] Like many small molecule enzyme inhibitors, this compound is likely a lipophilic compound with poor aqueous solubility. This characteristic often leads to low dissolution in the gastrointestinal tract, resulting in poor absorption and low oral bioavailability.[4][5][6]
Q2: What are the primary factors that can limit the oral bioavailability of a lipophilic compound like this compound?
The oral bioavailability of lipophilic drugs is influenced by several factors, including:
-
Poor aqueous solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.[7]
-
Low dissolution rate: The speed at which the drug dissolves can be a rate-limiting step for absorption.[8]
-
High first-pass metabolism: After absorption from the gut, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.[9]
-
Efflux by transporters: Proteins like P-glycoprotein in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.[10]
-
Chemical instability: The drug may be degraded by the acidic environment of the stomach or by digestive enzymes.
Q3: What are the initial steps to assess the oral bioavailability of this compound?
A typical initial assessment involves in vitro characterization and in vivo pharmacokinetic studies. Key steps include:
-
Physicochemical characterization: Determine aqueous solubility at different pH values, LogP (lipophilicity), and solid-state properties (crystallinity).
-
In vitro permeability assessment: Use models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to predict intestinal permeability.
-
In vivo pharmacokinetic (PK) study: Administer this compound to an animal model (e.g., mice or rats) via both intravenous (IV) and oral (PO) routes. The resulting plasma concentration-time profiles are used to calculate key parameters like absolute oral bioavailability (F%). A potent and selective HSD17B13 inhibitor, BI-3231, showed low oral bioavailability in mice, which was significantly improved with subcutaneous administration, suggesting hepatic first-pass metabolism as a key issue.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the development of an oral formulation for this compound.
| Problem | Potential Cause | Recommended Action |
| Low oral bioavailability (F% < 10%) with high variability in preclinical studies. | Poor aqueous solubility and slow dissolution rate. | 1. Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.[5][7] 2. Formulation with Solubilizing Excipients: Explore the use of surfactants, co-solvents, or cyclodextrins.[5] 3. Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[10] |
| Good in vitro permeability (e.g., high Papp in Caco-2 assay) but still low in vivo oral absorption. | High first-pass metabolism in the gut wall or liver. | 1. Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can promote lymphatic transport, partially bypassing the liver.[6][9][12] 2. Co-administration with CYP450 Inhibitors (for research purposes): This can help determine the extent of first-pass metabolism. 3. Prodrug Approach: Modify the chemical structure to mask metabolic sites.[13] |
| Precipitation of the compound in the gastrointestinal tract upon dilution of a liquid formulation. | The formulation is not robust to changes in pH and dilution in gastric and intestinal fluids. | 1. Develop a precipitation-resistant formulation: Incorporate polymers that act as precipitation inhibitors. 2. Use of Lipid-Based Formulations: The oily droplets of a SEDDS formulation can protect the drug from precipitation.[6] |
| Inconsistent results between different batches of the compound. | Polymorphism (existence of different crystalline forms with varying solubilities and dissolution rates). | 1. Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and control the crystalline form. 2. Control Crystallization Process: Develop a robust crystallization process to ensure consistent production of the desired polymorph. |
Data Presentation: Formulation Strategies Overview
The following table summarizes common formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound.
| Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Particle Size Reduction (Micronization/Nanosizing) | Increases surface area, leading to a faster dissolution rate.[7][8] | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersions | The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, improving solubility and dissolution.[10] | Significant increase in apparent solubility and dissolution rate. | Physically unstable and can recrystallize over time; requires careful polymer selection. |
| Cyclodextrin Complexation | Cyclodextrins have a hydrophilic exterior and a lipophilic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[5] | Can significantly increase solubility and dissolution. | Limited by the stoichiometry of the complex and the dose of the drug. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the gut, enhancing solubilization and absorption.[6][9] Can also promote lymphatic transport, reducing first-pass metabolism.[9] | Can address both solubility and first-pass metabolism issues. | Potential for GI side effects with high surfactant concentrations; requires careful formulation development. |
Experimental Protocols
Protocol 1: In Vitro Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in simulated gastrointestinal fluids.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5
-
96-well plates
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the stock solution to 198 µL of each test buffer (PBS, SGF, FaSSIF) in triplicate. This results in a final nominal concentration of 100 µM.
-
Seal the plate and shake at 300 rpm for 2 hours at room temperature.
-
After incubation, centrifuge the plate at 3000 rpm for 10 minutes to pellet any precipitate.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or by LC-MS/MS against a standard curve).
-
The measured concentration represents the kinetic solubility of this compound in each medium.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with 0.4 µm pore size polycarbonate membrane inserts
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound
-
Lucifer yellow (a low-permeability marker to check monolayer integrity)
-
LC-MS/MS system
Methodology:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.
-
Rinse the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability:
-
Add HBSS containing this compound (e.g., at 10 µM) and Lucifer yellow to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Permeability (to assess active efflux):
-
Add HBSS containing this compound to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Sample from the apical chamber at the same time points.
-
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Visualizations
Hsd17B13 Signaling and Impact on Liver Pathophysiology
Caption: Conceptual pathway of Hsd17B13 in promoting hepatic steatosis.
Experimental Workflow for Improving Oral Bioavailability
Caption: Decision workflow for enhancing oral bioavailability.
Logical Relationship of Bioavailability Barriers
Caption: Key physiological barriers to oral drug absorption.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. symmetric.events [symmetric.events]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
Hsd17B13-IN-2 interference with common laboratory assays
Welcome to the technical support center for Hsd17B13-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues, particularly concerning interference with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13).[1] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver and is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[2][3] this compound, a fluorophenol-containing compound, was identified as a potent inhibitor of HSD17B13 through high-throughput screening.[2] It exerts its inhibitory effect by binding to the active site of the HSD17B13 enzyme.
Q2: What are the known off-target effects of this compound?
This compound was originally disclosed as an antagonist of the N-methyl-D-aspartate (NMDA) NR2B receptor.[2] Researchers should be aware of this off-target activity when designing experiments, particularly in neuronal cell models or in vivo studies where NMDA receptor signaling is relevant.
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (255.49 mM).[1] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Can this compound interfere with my laboratory assays?
While there is limited direct evidence of this compound causing interference in specific laboratory assays, its chemical structure as a fluorophenol-containing compound suggests a potential for interference.[2] Phenolic compounds can interfere with assays through various mechanisms, including redox activity, aggregation, and intrinsic fluorescence.[5][6] It is crucial to include appropriate controls in your experiments to identify and mitigate potential assay artifacts.
Troubleshooting Guides
This section provides guidance on potential interference of this compound with common laboratory assays and how to troubleshoot these issues. The potential for interference is primarily based on its chemical structure and general knowledge of small molecule assay interference.
Issue 1: Inconsistent or Unexpected Results in Biochemical Assays
Possible Cause: this compound may be interfering with the assay readout. As a phenolic compound, it could act as a reducing agent in assays involving redox reactions or aggregate at higher concentrations, leading to non-specific inhibition.
Troubleshooting Steps:
-
Run a counter-screen: Test the effect of this compound on the assay components in the absence of the target enzyme. This will help determine if the compound directly interferes with the detection system. A technology counter-screen was used during the initial high-throughput screening of this compound to detect interference with the reaction product readout.[2]
-
Include a non-ionic detergent: To mitigate potential aggregation-based inhibition, include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.
-
Vary compound concentration: Observe if the inhibitory effect is dose-dependent and follows a standard sigmoidal curve. A steep or unusual dose-response curve may indicate non-specific activity.
-
Use an orthogonal assay: Confirm the inhibitory activity of this compound using a different assay format that relies on an alternative detection method (e.g., if the primary assay is fluorescence-based, use an absorbance-based or mass spectrometry-based assay).
Issue 2: High Background or False Positives in Fluorescence-Based Assays
Possible Cause: this compound, due to its aromatic structure, may possess intrinsic fluorescence (autofluorescence) or quench the fluorescence of the reporter molecule in the assay.
Troubleshooting Steps:
-
Measure the fluorescence of the compound alone: Prepare solutions of this compound at the concentrations used in the assay and measure their fluorescence at the excitation and emission wavelengths of your assay.
-
Perform a pre-read: Before adding the final assay component that initiates the reaction, read the fluorescence of the plate with this compound to establish a baseline. This can be subtracted from the final reading.
-
Shift the excitation/emission wavelengths: If possible, use a fluorophore with excitation and emission wavelengths that are further away from the potential autofluorescence spectrum of this compound. Red-shifted dyes are often less susceptible to interference from small molecules.[7]
-
Use a time-resolved fluorescence (TRF) assay: TRF assays can minimize interference from short-lived background fluorescence.[8]
Issue 3: Inconsistent Results in Cell-Based Assays
Possible Cause: In addition to the potential for assay interference, this compound may exhibit cellular toxicity at higher concentrations or have effects related to its known off-target activity on NMDA receptors.
Troubleshooting Steps:
-
Perform a cell viability assay: Assess the cytotoxicity of this compound on the cell line used in your experiments at the relevant concentrations and incubation times.
-
Consider the off-target effect: Be mindful of the NMDA receptor antagonist activity, especially in neuronal cells. Include appropriate controls to distinguish between HSD17B13 inhibition and NMDA receptor antagonism.
-
Optimize compound concentration and incubation time: Use the lowest effective concentration of this compound and minimize the incubation time to reduce potential toxicity and off-target effects.
-
Wash cells after treatment: If the experimental design allows, wash the cells to remove excess compound before proceeding with downstream assays to minimize direct interference with detection reagents.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃F₂NO₄ | [1] |
| Molecular Weight | 391.41 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (255.49 mM) | [1] |
| Appearance | Solid, white to off-white | [1] |
Table 2: Reported In Vitro Activity of this compound
| Assay Type | Substrate | IC₅₀ | Reference |
| Biochemical Assay (Human HSD17B13) | β-estradiol | Reasonably potent | [2] |
| Biochemical Assay (Human HSD17B13) | Leukotriene B4 (LTB4) | Reasonably potent | [2] |
| Cell-based Assay | - | Active | [1] |
Experimental Protocols
High-Throughput Biochemical Screen for HSD17B13 Inhibitors
This protocol is a generalized representation based on the methods described for the discovery of this compound.[2]
-
Enzyme and Substrate Preparation:
-
Purified human HSD17B13 enzyme is used.
-
The substrate, β-estradiol, and the cofactor, NAD⁺, are prepared in an appropriate assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing a small percentage of a non-ionic detergent).
-
-
Compound Screening:
-
A library of compounds, including this compound, is screened at a final concentration of 10 µM.
-
-
Enzymatic Reaction:
-
The enzyme, substrate, cofactor, and test compound are incubated together to allow the enzymatic reaction to proceed. The reaction involves the conversion of β-estradiol to estrone, with the concomitant reduction of NAD⁺ to NADH.
-
-
Detection:
-
The reaction product (or the consumption of the substrate/cofactor) is measured. In the original screen, a technology counter-screen was employed to identify compounds that interfered with the product readout.
-
-
Hit Confirmation and IC₅₀ Determination:
-
Compounds showing significant inhibition (e.g., >45%) are re-tested to confirm their activity.
-
For confirmed hits, a dose-response curve is generated to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for a typical biochemical assay to screen for HSD17B13 inhibitors.
Caption: A logical workflow for troubleshooting common issues with this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mitigating Hsd17B13-IN-2 degradation in experimental setups
Welcome to the technical support center for Hsd17B13-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experimental setups and mitigating potential degradation of the compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[1][2][3] It is known to have retinol dehydrogenase activity, converting retinol to retinaldehyde.[4] By inhibiting HSD17B13, this compound can be used to probe the biological functions of this enzyme in various experimental models, particularly in the context of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatohepatitis (MASH).[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to prevent degradation of this compound. For long-term storage, the solid powder form of the compound should be stored at -20°C for up to three years or at 4°C for up to two years. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[5]
Q3: How should I prepare stock and working solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 100 mg/mL.[5] It is important to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[5] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[5] If precipitation occurs during the preparation of aqueous-based working solutions, gentle warming and/or sonication can be used to aid dissolution.
Q4: Can this compound be used in cell-based assays?
A4: Yes, this compound is reported to have cellular activity and can be used in various cell-based assays to investigate the role of HSD17B13.[5] When preparing media for cell culture, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect Observed
Possible Cause 1: Compound Degradation
-
Question: My experiment is showing variable or no inhibition of HSD17B13. Could the inhibitor have degraded?
-
Answer: Yes, improper storage or handling can lead to the degradation of this compound. As a phenolic compound, it may be susceptible to oxidation.[6] Ensure that you are following the recommended storage conditions for both the solid compound and stock solutions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution. For cellular assays, prepare fresh dilutions of the inhibitor in your culture medium for each experiment.
Possible Cause 2: Incorrect Assay Conditions
-
Question: I am not observing the expected IC50 value for this compound in my enzyme inhibition assay. What could be wrong with my assay setup?
-
Answer: The inhibitory activity of this compound can be influenced by assay conditions. Here are a few factors to check:
-
Enzyme Concentration: Using an incorrect concentration of recombinant HSD17B13 can alter the apparent IC50. Ensure your enzyme concentration is appropriate for the assay window.[6]
-
Substrate Concentration: The concentration of the substrate (e.g., retinol or estradiol) can affect the potency of competitive inhibitors. Maintain a consistent substrate concentration across your experiments.
-
Buffer Composition and pH: Enzymes are sensitive to the pH and ionic strength of the buffer. Use a buffer system that is optimal for HSD17B13 activity.
-
Incubation Time: Ensure that the pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate are consistent and optimized.
-
Possible Cause 3: Inhibitor Solubility Issues
-
Question: I see precipitation when I dilute my this compound stock solution into my aqueous assay buffer. How can I resolve this?
-
Answer: Poor solubility of the inhibitor in the final assay buffer can lead to an inaccurate estimation of its potency. This compound has limited aqueous solubility. To mitigate this:
-
Ensure the final concentration of DMSO or other organic co-solvents is compatible with your experimental system and does not exceed recommended limits.
-
If precipitation persists, consider using a lower concentration of the inhibitor. You can also try gentle warming or sonication to aid dissolution, but be mindful of the potential for heat-induced degradation.
-
Issue 2: High Background Signal or Assay Interference
Possible Cause 1: Compound Autofluorescence
-
Question: I am using a fluorescence-based readout for my HSD17B13 activity assay and observe a high background signal in the presence of this compound. What could be the cause?
-
Answer: Some small molecules can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays. To check for this, run a control experiment with this compound in the assay buffer without the enzyme or substrate to measure its background fluorescence at the excitation and emission wavelengths of your assay.
Possible Cause 2: Interference with Detection Reagents
-
Question: Could this compound be interfering with the detection reagents in my assay?
-
Answer: It is possible for small molecules to interfere with assay detection systems (e.g., luciferase-based reporters). To test for this, you can perform a counter-screen where you add the inhibitor to the assay after the enzymatic reaction has been stopped, just before the detection step. If you still observe a change in the signal, it indicates interference with the detection reagents.
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Form | Storage Temperature | Duration | Handling Recommendations |
| Solid Powder | -20°C | 3 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | 2 years | For short-term storage only. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Use for shorter-term storage of aliquots. |
Data summarized from MedchemExpress product information.[5]
Experimental Protocols
Protocol 1: HSD17B13 Enzyme Inhibition Assay (Biochemical)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagents and Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Substrate: β-estradiol or Retinol
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Detection Reagent (e.g., NADH-Glo™ Assay Kit)
-
384-well assay plates
-
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. Further dilute into the assay buffer to the desired final concentrations. b. Add the diluted inhibitor or vehicle control (DMSO) to the wells of the 384-well plate. c. Add the recombinant HSD17B13 enzyme to each well and pre-incubate with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature. d. Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., β-estradiol) and the cofactor (NAD+). e. Incubate the reaction for an optimized period (e.g., 60-120 minutes) at room temperature, protected from light. f. Stop the reaction and measure the amount of NADH produced using a suitable detection reagent according to the manufacturer's instructions. g. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based HSD17B13 Activity Assay
This protocol provides a general workflow for assessing the activity of this compound in a cellular context.
-
Reagents and Materials:
-
Hepatocyte cell line (e.g., HepG2 or Huh7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Substrate (e.g., all-trans-retinol)
-
Lysis buffer
-
Analytical method for product detection (e.g., HPLC or LC-MS/MS)
-
-
Procedure: a. Seed the cells in a multi-well plate and allow them to adhere and grow to the desired confluency. b. Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined pre-incubation period (e.g., 1-24 hours). c. Add the substrate (e.g., all-trans-retinol) to the cell culture medium and incubate for a specific time (e.g., 8 hours).[7] d. After the incubation, wash the cells with PBS and lyse them to collect the intracellular contents. e. Analyze the cell lysates for the concentration of the product (e.g., retinaldehyde and retinoic acid) using a validated analytical method like HPLC or LC-MS/MS.[7] f. Normalize the product formation to the total protein concentration in each sample. g. Determine the inhibitory effect of this compound by comparing the product formation in treated cells to that in vehicle-treated cells.
Visualizations
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Hsd17B13-IN-2
Welcome to the technical support center for Hsd17B13-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals with the proper storage, handling, and experimental use of this potent hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: this compound should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the compound into smaller, single-use vials upon arrival.[1]
Q2: What is the best solvent for dissolving this compound?
A: The recommended solvent for creating a stock solution of this compound is DMSO.[1] It is soluble in DMSO at a concentration of 100 mg/mL (255.49 mM).[1] For optimal results, use newly opened, anhydrous DMSO, as the compound is hygroscopic and absorbed moisture in DMSO can affect solubility.[1]
Q3: I am having trouble dissolving the compound. What should I do?
A: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure you are using high-quality, anhydrous DMSO.
Q4: Can I use this compound for in vivo studies?
A: Yes, this compound can be used for in vivo experiments. However, it is crucial to prepare the working solution fresh on the day of use.[1] For in vivo administration, a stock solution in DMSO is typically prepared first and then diluted with other co-solvents.
Q5: How stable is the this compound stock solution?
A: The stability of the stock solution depends on the storage temperature. At -80°C, the stock solution is stable for up to 6 months.[1] At -20°C, it is stable for up to 1 month.[1] It is best practice to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Stock Solution | - Solvent has absorbed moisture (hygroscopic compound).- Storage temperature fluctuations. | - Use fresh, anhydrous DMSO.- Briefly sonicate or warm the solution to redissolve.- Ensure consistent storage at -20°C or -80°C. |
| Low or No Activity in Cell-Based Assays | - Improper storage leading to compound degradation.- Incorrect final concentration in media.- Cell line does not express sufficient levels of HSD17B13. | - Use a fresh aliquot of the inhibitor.- Verify dilution calculations and ensure the final DMSO concentration is not toxic to cells.- Confirm HSD17B13 expression in your cell model via qPCR or Western blot. |
| Precipitation in Aqueous Media for In Vitro Assays | - Poor aqueous solubility of the compound. | - Ensure the final concentration of DMSO from the stock solution is kept low (typically <0.5%) in the final assay medium.- Test different buffer systems or the addition of a small amount of a non-ionic surfactant like Tween-80. |
| Inconsistent Results in In Vivo Studies | - Instability of the formulation.- Improper administration. | - Always prepare the in vivo formulation fresh on the day of the experiment.- Ensure the formulation is a clear solution before administration.- Follow established protocols for the chosen route of administration. |
Data Presentation
Storage and Stability of this compound Stock Solution
| Storage Temperature | Duration of Stability |
| -20°C | 1 month[1] |
| -80°C | 6 months[1] |
Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (255.49 mM)[1] | Ultrasonic treatment may be needed. Use of newly opened DMSO is recommended.[1] |
In Vivo Formulation Examples
Note: These are example protocols and may require optimization for your specific animal model and administration route.
| Protocol | Solvent Composition | Achievable Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1] | ≥ 2.5 mg/mL (6.39 mM)[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline)[1] | ≥ 2.5 mg/mL (6.39 mM)[1] |
| 3 | 10% DMSO, 90% Corn Oil[1] | ≥ 2.5 mg/mL (6.39 mM)[1] |
Experimental Protocols
Detailed Methodology for Preparing a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need to calculate the required mass based on the molecular weight.
-
Adding Solvent: Add the calculated volume of fresh, anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube thoroughly. If the compound does not fully dissolve, use an ultrasonic water bath for short intervals until the solution is clear. Gentle warming can also be applied if necessary.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -80°C for long-term storage.
General Protocol for a Cell-Based HSD17B13 Activity Assay
This protocol is a general guideline based on retinol dehydrogenase activity assays described in the literature.
-
Cell Culture: Culture a suitable cell line (e.g., HepG2 or HEK293 cells) that either endogenously expresses HSD17B13 or has been transfected to overexpress the enzyme.
-
Cell Seeding: Seed the cells in an appropriate plate format (e.g., 24-well or 96-well plate) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level that is toxic to the cells (typically ≤ 0.5%). Add the diluted compound to the cells.
-
Substrate Addition: Add the HSD17B13 substrate (e.g., retinol) to the wells.
-
Incubation: Incubate the plate for a predetermined amount of time to allow for the enzymatic reaction to occur.
-
Analysis: Analyze the conversion of the substrate to its product. For example, if using retinol as a substrate, the production of retinaldehyde or retinoic acid can be measured using methods like HPLC.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting logic for this compound experiments.
References
Validation & Comparative
Silencing HSD17B13: A Comparative Guide to Small Molecule Inhibitors and RNAi Therapeutics
For researchers, scientists, and drug development professionals, the targeting of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a promising strategy for the treatment of chronic liver diseases, including non-alcoholic steatohepatitis (NASH). This guide provides an objective comparison of two leading therapeutic modalities for HSD17B13 silencing: small molecule inhibitors, represented here by compounds such as Hsd17B13-IN-2, BI-3231, and INI-822, and RNA interference (RNAi) approaches, exemplified by ARO-HSD (GSK4532990) and ALN-HSD (rapirosiran).
Genetic studies have compellingly shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease.[1][2][3] This has spurred the development of therapeutic agents designed to mimic this protective effect by reducing the expression or inhibiting the enzymatic activity of the HSD17B13 protein. This protein is a lipid droplet-associated enzyme primarily expressed in the liver.[4]
At a Glance: Small Molecules vs. RNAi for HSD17B13 Silencing
| Feature | Small Molecule Inhibitors (e.g., this compound, BI-3231, INI-822) | RNAi Therapeutics (e.g., ARO-HSD, ALN-HSD) |
| Mechanism of Action | Direct, reversible inhibition of HSD17B13 enzymatic activity. | Catalytic degradation of HSD17B13 messenger RNA (mRNA), preventing protein synthesis.[2] |
| Target | HSD17B13 protein. | HSD17B13 mRNA.[5] |
| Delivery | Typically oral administration.[1] | Subcutaneous injection with targeted delivery to hepatocytes via GalNAc conjugation.[6] |
| Specificity | High selectivity for HSD17B13 over other HSD17B family members is a key development goal.[7] | High specificity due to sequence-specific mRNA targeting.[5] |
| Duration of Effect | Dependent on the pharmacokinetic properties (e.g., half-life) of the molecule.[7] | Long-lasting effect, with potential for monthly or quarterly dosing.[2] |
| Clinical Data (Efficacy) | Early-stage clinical trials underway (e.g., INI-822). Preclinical data shows reduction in markers of liver injury.[1] | Phase 1/2 clinical data demonstrates significant knockdown of HSD17B13 mRNA and protein, with associated reductions in liver enzymes (ALT).[5][8] |
| Potential Off-Target Effects | Potential for off-target inhibition of other structurally related enzymes. | Potential for "off-target" silencing of unintended mRNAs with sequence similarity. |
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between small molecule inhibitors and RNAi therapeutics lies in their molecular targets and mechanisms of action.
Small Molecule Inhibitors: These compounds, such as BI-3231 and INI-822, are designed to directly bind to the HSD17B13 enzyme and inhibit its catalytic activity.[1][9] This is a post-translational approach that leaves the protein intact but non-functional. The development of these inhibitors focuses on achieving high potency and selectivity for HSD17B13 to minimize off-target effects.[7]
RNAi Therapeutics: This approach utilizes the cell's natural RNA interference pathway to prevent the synthesis of the HSD17B13 protein.[2] Investigational drugs like ARO-HSD and ALN-HSD are short interfering RNAs (siRNAs) conjugated to N-acetylgalactosamine (GalNAc), a sugar molecule that targets the asialoglycoprotein receptor (ASGPR) highly expressed on hepatocytes.[6] Once inside the liver cell, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then seeks out and cleaves the HSD17B13 mRNA, leading to its degradation and a subsequent reduction in HSD17B13 protein levels.[2]
Experimental Data: A Look at the Numbers
Clinical trials for RNAi therapeutics targeting HSD17B13 have provided promising early data. Small molecule inhibitors are in earlier stages of clinical development, with preclinical data demonstrating their potential.
RNAi Therapeutics: Clinical Trial Highlights
| Drug | Study | Dose | HSD17B13 mRNA Reduction (Mean) | HSD17B13 Protein Reduction | ALT Reduction (Mean) |
| ARO-HSD (GSK4532990) | Phase 1/2 (NCT04202354) | 100 mg (Days 1 & 29) | 84% (range: 62-96%)[5] | >83%[5] | 46% (range: 26-53%)[5] |
| ALN-HSD (rapirosiran) | Phase 1 (NCT04565717) | 400 mg (2 doses, 12 wks apart) | 78% (median) at 6 months[8] | Not reported | Numerically lower vs. placebo |
Small Molecule Inhibitors: Preclinical and Early Clinical Insights
-
INI-822: This is the first small molecule inhibitor of HSD17B13 to enter clinical development.[1] In preclinical studies, INI-822 potently and selectively inhibited HSD17B13 and demonstrated improvements in markers of liver homeostasis, including a reduction in liver transaminases.[1] A Phase 1 study is ongoing.[10]
-
BI-3231: This potent and selective HSD17B13 inhibitor has been characterized in vitro and in vivo.[9] It has an IC50 of 1 nM for human HSD17B13.[11] In a cell-based model of lipotoxicity, BI-3231 reduced triglyceride accumulation and improved mitochondrial respiratory function.[12]
Experimental Protocols: Methodologies for HSD17B13 Silencing Studies
RNAi-Mediated Silencing in Clinical Trials (ARO-HSD Example)
A Phase 1/2 study (NCT04202354) evaluated the safety, tolerability, and pharmacodynamics of ARO-HSD in healthy volunteers and patients with suspected NASH.
-
Study Design: Open-label patient cohorts received subcutaneous injections of ARO-HSD (e.g., 100 mg) on Day 1 and Day 29.
-
Key Assessments:
-
Liver Biopsy: Performed pre-dose and on Day 71 to evaluate HSD17B13 mRNA and protein expression.
-
HSD17B13 mRNA Quantification: Real-time quantitative polymerase chain reaction (RT-qPCR) on liver biopsy samples.
-
HSD17B13 Protein Quantification: Immunohistochemistry or mass spectrometry-based methods on liver biopsy samples.
-
Liver Enzyme Monitoring: Serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels were measured at baseline and throughout the study.
-
Small Molecule Inhibitor Evaluation (In Vitro Example)
The inhibitory activity of small molecules like BI-3231 is typically assessed using in vitro enzymatic assays.
-
High-Throughput Screening (HTS): A large library of compounds is screened for their ability to inhibit the enzymatic activity of purified human HSD17B13.[9]
-
Enzymatic Assay:
-
Recombinant human HSD17B13 protein is incubated with a known substrate (e.g., estradiol) and the cofactor NAD+.
-
The small molecule inhibitor is added at varying concentrations.
-
The conversion of the substrate to its product is measured, often using mass spectrometry.[9]
-
-
IC50 Determination: The concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50) is calculated to determine its potency.
Conclusion
Both small molecule inhibitors and RNAi therapeutics represent highly promising, genetically validated strategies for targeting HSD17B13 in the treatment of chronic liver diseases. RNAi approaches have shown robust, long-lasting target knockdown in early clinical trials. Small molecule inhibitors offer the convenience of oral administration and are also progressing into clinical development. The choice between these modalities will ultimately depend on a comprehensive evaluation of their long-term efficacy, safety profiles, and dosing convenience. The ongoing and future clinical trials for both classes of drugs will be critical in defining their respective roles in the future therapeutic landscape for NASH and other liver ailments.
References
- 1. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 2. primarysourceai.substack.com [primarysourceai.substack.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. ir.arrowheadpharma.com [ir.arrowheadpharma.com]
- 6. Alnylam Pharmaceuticals Press Release | Aug 03, 2020 | Alnylam Submits CTA Application for ALN-HSD, an Investigational RNAi Therapeutic for the Treatment of Nonalcoh [investors.alnylam.com]
- 7. inipharm.com [inipharm.com]
- 8. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. inipharm.com [inipharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. journals.physiology.org [journals.physiology.org]
Unveiling Cross-Species Efficacy: A Comparative Guide to HSD17B13 Inhibitors in Human and Mouse Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-species efficacy of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors, with a focus on supporting experimental data for their activity in both human and mouse cell lines. HSD17B13 has emerged as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making the evaluation of inhibitor efficacy across preclinical species critical for translational research.
Recent genome-wide association studies have identified that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases[1]. This has spurred the development of small molecule inhibitors to therapeutically target HSD17B13, a lipid droplet-associated enzyme primarily expressed in hepatocytes[2][3]. This guide focuses on the comparative efficacy of these inhibitors in human and murine cellular models, providing a foundation for their preclinical assessment. While the user's initial query mentioned "Hsd17B13-IN-2," this specific compound name did not yield results in the scientific literature. Therefore, this guide will focus on well-characterized inhibitors with published cross-species data, such as BI-3231 and compounds from Enanta Pharmaceuticals.
Quantitative Comparison of HSD17B13 Inhibitors
The following tables summarize the in vitro potency of various small molecule inhibitors against human and mouse HSD17B13. This data is crucial for selecting appropriate tool compounds for preclinical studies and for understanding the translational potential of these inhibitors.
Table 1: Potency of BI-3231 against Human and Mouse HSD17B13
| Compound | Target Species | Assay Type | Potency (Kᵢ) | Cellular Assay Potency |
| BI-3231 | Human | Enzymatic | Single-digit nM[4] | Double-digit nM[4][5] |
| BI-3231 | Mouse | Enzymatic | Single-digit nM[4] | Not Reported |
BI-3231 is a potent and selective inhibitor of both human and mouse HSD17B13, demonstrating the utility of this compound as a chemical probe for in vitro and in vivo studies[2][4].
Table 2: Comparative IC50 Values of Enanta Pharmaceuticals' HSD17B13 Inhibitors
| Compound | Target Species | IC50 (nM) |
| EP-036332 | Human | 14[6] |
| EP-036332 | Mouse | 2.5[6] |
| EP-040081 | Human | 79[6] |
| EP-040081 | Mouse | 74[6] |
These findings highlight the variable cross-species activity of different chemical series, emphasizing the need for empirical testing of each inhibitor against both human and mouse orthologs.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the efficacy of HSD17B13 inhibitors.
HSD17B13 Retinol Dehydrogenase (RDH) Activity Assay in HEK293 Cells
This cell-based assay is used to measure the enzymatic activity of HSD17B13 by quantifying the conversion of retinol to retinaldehyde[7][8].
Materials:
-
HEK293 cells
-
Expression plasmids for human or mouse HSD17B13 (and mutants or empty vector as controls)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Transfection reagent (e.g., Lipofectamine)
-
All-trans-retinol (stock solution in ethanol)
-
HPLC system for retinoid analysis
Procedure:
-
Cell Seeding: Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with the HSD17B13 expression plasmids or empty vector control using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment (Optional): 24 hours post-transfection, replace the medium with fresh medium containing the HSD17B13 inhibitor at various concentrations. Pre-incubate for 1-2 hours.
-
Substrate Addition: Add all-trans-retinol to the culture medium to a final concentration of 2-5 µM. The final ethanol concentration should be ≤0.5% (v/v)[7].
-
Incubation: Incubate the cells for 6-8 hours at 37°C[7].
-
Sample Collection: Collect both the cell lysate and the culture medium.
-
Retinoid Extraction and Analysis: Extract retinoids from the collected samples and analyze the levels of retinaldehyde and retinoic acid using normal-phase HPLC[7].
-
Data Normalization: Normalize the retinoid levels to the total protein concentration of the cell lysate.
Cellular HSD17B13 Inhibition Assay in Overexpressing HEK293 or HepG2 Cells
This assay quantifies the ability of a compound to inhibit HSD17B13 activity within a cellular context, typically by measuring the conversion of a substrate like estradiol to estrone[9][10].
Materials:
-
HEK293 or HepG2 cells stably expressing human or mouse HSD17B13
-
Cell culture medium
-
HSD17B13 inhibitor compounds
-
Substrate (e.g., β-estradiol)
-
LC-MS/MS system for product quantification
Procedure:
-
Cell Plating: Plate the HSD17B13-expressing cells in 96-well plates and allow them to adhere overnight.
-
Compound Addition: Add the HSD17B13 inhibitors at a range of concentrations to the cells and pre-incubate.
-
Reaction Initiation: Add the substrate (e.g., β-estradiol) to initiate the enzymatic reaction.
-
Incubation: Incubate the plates for a defined period at 37°C.
-
Reaction Termination and Lysis: Stop the reaction and lyse the cells.
-
Product Quantification: Quantify the amount of product (e.g., estrone) in the cell lysate using a sensitive detection method such as LC-MS/MS[10].
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing HSD17B13's Role and Experimental Design
To better understand the context of HSD17B13 inhibition, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Caption: HSD17B13 signaling pathway in hepatocytes.
Caption: Workflow for assessing HSD17B13 inhibitor efficacy.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opnme.com [opnme.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enanta.com [enanta.com]
- 10. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hsd17B13 Inhibitors and Other Leading NASH Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can progress to cirrhosis and hepatocellular carcinoma. The complex pathophysiology of NASH has led to the development of a diverse pipeline of therapeutic candidates targeting various pathways. This guide provides a head-to-head comparison of an emerging therapeutic class, HSD17B13 inhibitors, with other prominent NASH drug candidates in late-stage clinical development.
Executive Summary
This comparison guide evaluates the performance of Hsd17B13 inhibitors against other major classes of NASH drug candidates, including thyroid hormone receptor-β (THR-β) agonists, pan-peroxisome proliferator-activated receptor (pan-PPAR) agonists, glucagon-like peptide-1 receptor (GLP-1R) agonists, farnesoid X receptor (FXR) agonists, fibroblast growth factor 19 (FGF19) analogs, and galectin-3 inhibitors. The comparison is based on their mechanism of action, available clinical trial data on efficacy and safety, and the experimental protocols utilized in these trials. While direct head-to-head clinical trial data is limited, this guide synthesizes available information to provide a comprehensive overview for research and development professionals.
Mechanism of Action and Signaling Pathways
The diverse array of NASH drug candidates reflects the multifaceted nature of the disease, targeting metabolic dysregulation, inflammation, and fibrosis.
Hsd17B13 Inhibitors
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of NASH and its progression to cirrhosis.[2] This suggests that inhibiting HSD17B13 enzymatic activity could be a therapeutic strategy for NASH.[2] The precise substrates and metabolic pathways regulated by HSD17B13 are still under investigation, but it is known to be involved in the metabolism of steroids, eicosanoids, and retinoids.[1] Inhibition of HSD17B13 is hypothesized to protect against liver fibrosis by modulating pyrimidine catabolism.[1] Preclinical data on specific inhibitors like BI-3231 have demonstrated potent and selective inhibition of HSD17B13.[3] While "Hsd17B13-IN-2" is likely a preclinical designation with limited public data, the therapeutic principle remains the same.
Other NASH Drug Candidates: Signaling Pathways
The mechanisms of other leading NASH drug candidates are generally better characterized and target distinct signaling pathways.
Quantitative Data Presentation: Clinical Trial Efficacy
The following tables summarize key efficacy endpoints from late-stage clinical trials of prominent NASH drug candidates. It is important to note that these trials have different designs, patient populations, and durations, making direct comparisons challenging.
Table 1: NASH Resolution without Worsening of Fibrosis
| Drug Candidate | Mechanism of Action | Trial Name | Dose | Treatment Duration | NASH Resolution (%) | Placebo (%) | p-value | Citation |
| Resmetirom | THR-β Agonist | MAESTRO-NASH | 80 mg | 52 weeks | 25.9 | 9.7 | <0.001 | [4][5] |
| 100 mg | 52 weeks | 29.9 | 9.7 | <0.001 | [4][5] | |||
| Lanifibranor | pan-PPAR Agonist | NATIVE | 800 mg | 24 weeks | 39 | 22 | - | [6] |
| 1200 mg | 24 weeks | 49 | 22 | - | [6] | |||
| Semaglutide | GLP-1R Agonist | Phase 2 | 0.4 mg | 72 weeks | 59 | 17 | - | [7][8] |
| Obeticholic Acid | FXR Agonist | REGENERATE | 25 mg | 18 months | 12 | 3.5 | 0.093 | [9] |
Table 2: Fibrosis Improvement of ≥1 Stage without Worsening of NASH
| Drug Candidate | Mechanism of Action | Trial Name | Dose | Treatment Duration | Fibrosis Improvement (%) | Placebo (%) | p-value | Citation |
| Resmetirom | THR-β Agonist | MAESTRO-NASH | 80 mg | 52 weeks | 24.2 | 14.2 | <0.001 | [4][5] |
| 100 mg | 52 weeks | 25.9 | 14.2 | <0.001 | [4][5] | |||
| Lanifibranor | pan-PPAR Agonist | NATIVE | 800 mg | 24 weeks | 34 | 29 | - | [6] |
| 1200 mg | 24 weeks | 48 | 29 | - | [6] | |||
| Obeticholic Acid | FXR Agonist | REGENERATE | 25 mg | 18 months | 22.4 | 9.6 | <0.0001 | [9] |
| Aldafermin | FGF19 Analog | ALPINE 4 | 1 mg | 48 weeks | 21 | 15 | - | [10] |
| 3 mg | 48 weeks | 23 | 15 | - | [10] | |||
| Belapectin | Galectin-3 Inhibitor | NAVIGATE (PPP) | 2 mg/kg | 18 months | 11.3 (varices incidence) | 22.3 (varices incidence) | 0.04 | [11] |
PPP: Per-Protocol Population
Experimental Protocols
The methodologies for key experiments cited in the clinical trials are crucial for interpreting the results. A standardized approach to liver biopsy assessment is fundamental in NASH clinical trials.
Liver Biopsy and Histological Assessment
Liver biopsies are the gold standard for diagnosing and staging NASH in clinical trials. The assessment typically follows the NASH Clinical Research Network (CRN) scoring system.[3]
-
Procedure: A percutaneous or transjugular liver biopsy is performed to obtain a tissue sample of adequate length (generally >1.5 cm) and containing a sufficient number of portal tracts.[12]
-
Histological Scoring: The biopsy slides are read by two or more independent, blinded pathologists. The NAFLD Activity Score (NAS) is calculated as the sum of scores for steatosis, lobular inflammation, and hepatocyte ballooning.[13][14][15]
-
Steatosis (0-3): Based on the percentage of hepatocytes containing lipid droplets.
-
Lobular Inflammation (0-3): Based on the number of inflammatory foci per 200x field.
-
Hepatocyte Ballooning (0-2): Based on the presence and extent of ballooned hepatocytes.
-
-
Fibrosis Staging (0-4): Fibrosis is staged separately from the NAS and is a critical endpoint. The staging ranges from F0 (no fibrosis) to F4 (cirrhosis).[16][17]
Key Clinical Trial Protocols (Summarized)
-
MAESTRO-NASH (Resmetirom): A Phase 3, randomized, double-blind, placebo-controlled study in patients with biopsy-confirmed NASH and fibrosis (F2-F3). The primary endpoints at 52 weeks were NASH resolution with no worsening of fibrosis and fibrosis improvement by at least one stage with no worsening of NAS.[18][19]
-
NATIVE (Lanifibranor): A Phase 2b, randomized, double-blind, placebo-controlled trial in patients with active NASH. The primary endpoint was a reduction in the Steatosis Activity Fibrosis (SAF) score without worsening of fibrosis.[2]
-
ESSENCE (Semaglutide): A Phase 3, randomized, double-blind, placebo-controlled trial in patients with biopsy-proven MASH and fibrosis stage 2 or 3. The primary endpoints are resolution of steatohepatitis with no worsening of fibrosis and improvement in fibrosis with no worsening of steatohepatitis.[20][21]
-
REGENERATE (Obeticholic Acid): A Phase 3, randomized, double-blind, placebo-controlled study in patients with NASH and fibrosis (F2-F3). The primary endpoints at 18 months were fibrosis improvement of ≥1 stage with no worsening of NASH and NASH resolution with no worsening of fibrosis.[7][9][22]
-
ALPINE 4 (Aldafermin): A Phase 2b, randomized, double-blind, placebo-controlled study in patients with compensated cirrhosis due to NASH (F4). The primary endpoint was the change in Enhanced Liver Fibrosis (ELF) score from baseline to week 48.[10][23][24]
-
NAVIGATE (Belapectin): A seamless, adaptive Phase 2b/3, double-blind, randomized, placebo-controlled study in patients with NASH cirrhosis and portal hypertension but no esophageal varices. The primary endpoint is the prevention of the development of esophageal varices.[11][23][25]
Conclusion
The landscape of NASH therapeutics is rapidly evolving, with several promising candidates demonstrating efficacy in late-stage clinical trials. Hsd17B13 inhibitors represent a novel, genetically validated approach that is still in the early stages of clinical development. While direct comparative data is lacking, this guide provides a framework for understanding the relative strengths and mechanisms of these diverse therapeutic strategies. The coming years will be critical in determining the optimal treatment paradigms for patients with NASH, which will likely involve a personalized approach and potentially combination therapies targeting multiple pathogenic pathways.
References
- 1. FXR and NASH: an avenue for tissue-specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. THR-β Agonist for Nonalcoholic Steatohepatitis Treatment: Challenges of a Promising Drug [xiahepublishing.com]
- 7. REGENERATE: Design of a pivotal, randomised, phase 3 study evaluating the safety and efficacy of obeticholic acid in patients with fibrosis due to nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bile Salt and FGF19 Signaling in the Early Phase of Human Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucagon-like Peptide-1 Receptor (GLP-1R) is present on human hepatocytes and has a direct role in decreasing hepatic steatosis in vitro by modulating elements of the insulin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Galectin-3 regulates myofibroblast activation and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Frontiers | Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets [frontiersin.org]
- 16. m.youtube.com [m.youtube.com]
- 17. A randomized, double-blind, placebo-controlled trial of aldafermin in patients with NASH and compensated cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fibroblast growth factor 19, a double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Galectin-3 regulates myofibroblast ... | Article | H1 Connect [archive.connect.h1.co]
- 20. sochob.cl [sochob.cl]
- 21. Semaglutide 2.4 mg in Participants With Metabolic Dysfunction-Associated Steatohepatitis: Baseline Characteristics and Design of the Phase 3 ESSENCE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Glucagon-like peptide-1 receptor is present on human hepatocytes and has a direct role in decreasing hepatic steatosis in vitro by modulating elements of the insulin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. hra.nhs.uk [hra.nhs.uk]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. Up-regulation of fibroblast growth factor 19 and its receptor associates with progression from fatty liver to hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Hepatoprotective Effects of Hsd17B13-IN-2 In Vivo: A Comparative Guide
For researchers and drug development professionals navigating the landscape of hepatoprotective agents, this guide provides a comparative analysis of Hsd17B13-IN-2 against other therapeutic alternatives. Recent research has highlighted the genetic association between loss-of-function variants in the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) gene and a reduced risk of chronic liver diseases, making it a compelling target for therapeutic intervention. This compound, a potent inhibitor of HSD17B13, has emerged as a promising candidate for the treatment of liver ailments. This guide objectively evaluates its in vivo performance alongside established and emerging hepatoprotective compounds, supported by experimental data.
Comparative Efficacy in Preclinical Models
To contextualize the hepatoprotective potential of this compound, this section summarizes its performance and that of comparator molecules—Silymarin, Obeticholic Acid, and Resveratrol—across various in vivo models of liver injury. The data presented is collated from multiple studies and standardized where possible for ease of comparison.
This compound (EP-036332)
This compound, represented here by the well-characterized inhibitor EP-036332, has demonstrated significant hepatoprotective effects in models of both acute immune-mediated liver injury and chronic fibrotic liver disease.
Table 1: Efficacy of this compound (EP-036332) in a Concanavalin A (ConA)-Induced Acute Liver Injury Mouse Model [1]
| Parameter | Vehicle Control | EP-036332 (100 mg/kg, b.i.d.) | Percent Reduction |
| ALT (U/L) | Data not available in absolute values | Decreased | Significant |
| TNF-α (pg/mL) | Data not available in absolute values | Decreased | Significant |
| IL-1β (pg/mL) | Data not available in absolute values | Decreased | Significant |
| CXCL9 (pg/mL) | Data not available in absolute values | Decreased | Significant |
Data derived from a T-cell-mediated concanavalin A acute liver injury model. Both EP-036332 and another inhibitor, EP-040081, showed decreased blood levels of ALT and various cytokines.
Table 2: Efficacy of this compound (EP-036332) in a Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAAHFD) Induced NASH Mouse Model [2]
| Parameter | CDAAHF Vehicle | EP-036332 (dose not specified) | Percent Reduction vs. Vehicle |
| Plasma ALT (U/L) | ~150 | ~75 | ~50% |
| Plasma AST (U/L) | ~250 | ~150 | ~40% |
| Histological Fibrosis Score | Increased | Decreased | Significant |
| Picro Sirius Red (PSR) Fibrosis Stain | Increased | Decreased | Significant |
Data from an 11-week CDAAHF diet model with a 3-week lead-in followed by 8 weeks of treatment.
Silymarin
Silymarin, a flavonoid extract from milk thistle, is a widely used natural hepatoprotective agent. Its efficacy has been extensively studied in toxin-induced liver injury models.
Table 3: Efficacy of Silymarin in a Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Mouse Model [3]
| Parameter | CCl4 Control | Silymarin (dose not specified) | Percent Reduction vs. CCl4 |
| ALT (U/L) | Markedly Increased | Significantly Reduced (P<0.01) | Significant |
| AST (U/L) | Markedly Increased | Significantly Reduced (P<0.01) | Significant |
| Collagen Deposition | Increased | Significantly Decreased (P<0.05) | Significant |
| α-SMA Expression | Significantly Elevated (P<0.01) | Significantly Reduced (P<0.05) | Significant |
This study demonstrated that silymarin administration significantly relieved liver inflammation and fibrosis induced by repeated CCl4 injections.
Obeticholic Acid (OCA)
Obeticholic acid is a farnesoid X receptor (FXR) agonist that has been investigated for the treatment of non-alcoholic steatohepatitis (NASH) with fibrosis.
Table 4: Efficacy of Obeticholic Acid in a High-Fat Diet (HFD)-Induced NASH Mouse Model (LDLr-/-.Leiden) [4]
| Parameter | HFD Control (34w) | OCA (10 mg/kg) | Percent Reduction vs. HFD |
| Perisinusoidal Fibrosis Area (%) | 25.3 ± 4.9 | 14.5 ± 3.4 | 42.7% |
| De Novo Collagen Synthesis (% new OHP in 14 days) | 10.8 ± 1.0 | 8.3 ± 0.6 | 23.1% |
This study showed that OCA treatment attenuated the development of fibrosis in a diet-induced NASH model.
Resveratrol
Resveratrol, a natural polyphenol, is known for its antioxidant and anti-inflammatory properties and has been studied for its hepatoprotective effects.
Table 5: Efficacy of Resveratrol in a Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury Mouse Model [5]
| Parameter | CCl4 Control | Resveratrol (30 mg/kg, p.o.) | Effect vs. CCl4 |
| Serum Transaminases | Significantly Increased | Mitigated | Significant |
| Alkaline Phosphatase | Significantly Increased | Mitigated | Significant |
| Lactate Dehydrogenase | Significantly Increased | Mitigated | Significant |
| Hepatic Lipid Peroxidation | Significantly Enhanced | Mitigated | Significant |
This investigation highlighted the curative potential of resveratrol against acute CCl4-induced hepatic damage.
Signaling Pathways and Mechanisms of Action
The hepatoprotective effects of these compounds are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
HSD17B13 Inhibition
Inhibition of HSD17B13 is thought to exert its protective effects by modulating lipid metabolism and reducing lipotoxicity within hepatocytes.[6][7] Loss-of-function variants of HSD17B13 are associated with protection against the progression of non-alcoholic fatty liver disease (NAFLD) to non-alcoholic steatohepatitis (NASH) and fibrosis.[6] The proposed mechanism involves the regulation of retinol metabolism.[6]
Key Pro-Fibrotic and Pro-Inflammatory Pathways
Liver fibrosis and inflammation are complex processes involving multiple signaling cascades. The Transforming Growth Factor-beta (TGF-β) and Nuclear Factor-kappa B (NF-κB) pathways are central to these pathologies.
The TGF-β signaling pathway is a master regulator of fibrogenesis.[8][9][10] Upon liver injury, TGF-β activates hepatic stellate cells (HSCs), leading to the excessive deposition of extracellular matrix (ECM) proteins and scar formation.
The NF-κB signaling pathway is a key driver of the inflammatory response in the liver.[11][12] Activation of NF-κB in various liver cells, including Kupffer cells and hepatocytes, leads to the production of pro-inflammatory cytokines and chemokines, perpetuating liver injury.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vivo studies. Below are generalized protocols for the key animal models cited in this guide.
Concanavalin A (ConA)-Induced Acute Liver Injury
This model is widely used to study T-cell mediated hepatitis, which has relevance to autoimmune hepatitis in humans.[13][14]
References
- 1. labmed.org.tw [labmed.org.tw]
- 2. enanta.com [enanta.com]
- 3. Inhibitory effect of silymarin on CCl4-induced liver fibrosis by reducing Ly6Chi monocytes infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tno.nl [tno.nl]
- 5. Resveratrol ameliorates carbon tetrachloride-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. mdpi.com [mdpi.com]
- 9. ICI Journals Master List [journals.indexcopernicus.com]
- 10. TGF-β signalling and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-κB in the liver—linking injury, fibrosis and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. Progress and Prospects of Non-Canonical NF-κB Signaling Pathway in the Regulation of Liver Diseases | MDPI [mdpi.com]
- 14. One Week of CDAHFD Induces Steatohepatitis and Mitochondrial Dysfunction with Oxidative Stress in Liver [mdpi.com]
Hsd17B13-IN-2: A Comparative Analysis of Specificity for HSD17B13 Over Other HSD17B Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitor, Hsd17B13-IN-2, and its optimized analogue, BI-3231, against other members of the HSD17B enzyme family. The data presented here is intended to assist researchers in evaluating the utility of these compounds as selective pharmacological tools for studying the function of HSD17B13, a protein implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders.
Executive Summary
This compound, also identified as compound 1 in early discovery efforts, served as a foundational screening hit for the development of BI-3231, a potent and highly selective HSD17B13 inhibitor. While comprehensive public data on the selectivity of this compound against a wide array of HSD17B family members is limited, the available information, primarily centered on its advanced analogue BI-3231, demonstrates a remarkable specificity for HSD17B13 over its closest structural homolog, HSD17B11. This high degree of selectivity is crucial for minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to the inhibition of HSD17B13.
Comparative Selectivity Data
The following table summarizes the available quantitative data on the inhibitory activity of this compound and BI-3231 against HSD17B13 and other HSD17B family members. The data highlights the significant improvement in potency and selectivity achieved through the optimization of the initial hit compound.
| Compound | Target Enzyme | Species | IC50 / Ki | Reference |
| This compound (Compound 1) | HSD17B13 | Human | IC50 = 1.4 µM (with estradiol) | [1] |
| HSD17B13 | Human | IC50 = 2.4 µM (with retinol) | [2] | |
| HSD17B11 | Human | Good selectivity (qualitative) | [2] | |
| BI-3231 | HSD17B13 | Human | IC50 = 1 nM, Ki = 0.7 nM | [3][4][5] |
| HSD17B13 | Mouse | IC50 = 13 nM | [3][4] | |
| HSD17B11 | Human | IC50 > 10 µM |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates a more potent inhibitor.
Experimental Methodologies
The determination of inhibitor specificity is paramount in drug discovery and chemical biology. The following section details the typical experimental protocols employed to assess the selectivity of compounds like this compound and BI-3231 against various HSD17B family members.
In Vitro Enzymatic Assay for HSD17B13 and Other HSD17B Isoforms
This protocol outlines a representative biochemical assay to measure the inhibitory activity of a test compound against a panel of recombinant HSD17B enzymes.
Objective: To determine the IC50 values of a test compound for various HSD17B family members.
Materials:
-
Recombinant human HSD17B enzymes (HSD17B13, HSD17B11, and other desired isoforms)
-
Substrate: Estradiol or Leukotriene B4 (for HSD17B13), or other specific substrates for respective isoforms
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)
-
Test compound (e.g., this compound or BI-3231) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 0.1 mg/mL BSA)
-
Detection Reagent: A system to measure the production of NADH (e.g., NAD/NADH-Glo™ Assay from Promega)
-
Microplate reader capable of luminescence or fluorescence detection
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
Enzyme and Substrate/Cofactor Preparation: Prepare a master mix containing the recombinant HSD17B enzyme and the cofactor (NAD+) in the assay buffer. Prepare a separate substrate solution (e.g., estradiol) in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted test compound or vehicle control to the wells of the 384-well plate.
-
Add the enzyme/cofactor master mix to each well and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
-
Signal Detection:
-
Allow the enzymatic reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the NADH detection reagent according to the manufacturer's instructions.
-
Incubate to allow the detection reaction to stabilize.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Selectivity Determination: The selectivity of the inhibitor is determined by comparing its IC50 value for the primary target (HSD17B13) with its IC50 values for other HSD17B family members. A significantly higher IC50 value for the other isoforms indicates high selectivity.
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the general workflow of an in vitro enzymatic assay for determining inhibitor selectivity.
Caption: Workflow for HSD17B inhibitor selectivity assay.
Signaling Pathway Context
While HSD17B13's precise signaling pathway is still under active investigation, its localization to lipid droplets and its enzymatic activity suggest a role in modulating lipid metabolism and potentially influencing inflammatory signaling pathways within hepatocytes. The development of selective inhibitors like BI-3231 is a critical step in elucidating these pathways.
Caption: HSD17B13's role in hepatocyte signaling.
Conclusion
The available data strongly indicates that while this compound was a valuable starting point, its optimized derivative, BI-3231, represents a superior chemical probe for studying HSD17B13 biology. Its high potency and, most importantly, its excellent selectivity against the closely related HSD17B11, make it a powerful tool for dissecting the specific roles of HSD17B13 in liver physiology and disease. Further characterization of BI-3231 against a broader panel of HSD17B family members would provide an even more complete understanding of its specificity profile. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own selectivity studies and contribute to the growing body of knowledge on this important therapeutic target.
References
- 1. origene.com [origene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BI 3231 (CAS 2894848-07-6): R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hsd17B13-IN-2 and Other HSD17B13 Modulators for Chronic Liver Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hsd17B13-IN-2, a representative novel small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), with other therapeutic modalities targeting HSD17B13 for the treatment of chronic liver diseases such as non-alcoholic steatohepatitis (NASH). The information is based on currently available preclinical data.
Introduction to HSD17B13 as a Therapeutic Target
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH, liver fibrosis, and hepatocellular carcinoma.[3][4] This protective effect has established HSD17B13 as a promising therapeutic target for chronic liver diseases.[5] The primary strategies for targeting HSD17B13 include small molecule inhibitors and RNA interference (RNAi) therapeutics.[3][6]
Overexpression of HSD17B13 is linked to increased lipid droplet accumulation in the liver.[7] The enzyme is involved in pathways related to steroids, pro-inflammatory lipid mediators, and retinol.[3][8] Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[3]
Comparative Efficacy of HSD17B13 Modulators in Preclinical Models
While specific long-term efficacy data for a compound explicitly named "this compound" is not publicly available, this guide utilizes data from representative small molecule inhibitors of HSD17B13, such as BI-3231, as a surrogate for comparison.
| Therapeutic Agent | Modality | Model | Key Efficacy Endpoints | Reference |
| BI-3231 (representing this compound) | Small Molecule Inhibitor | In vitro (human and murine hepatocytes) | - Significantly decreased triglyceride accumulation under lipotoxic stress.- Improved hepatocyte proliferation and lipid homeostasis.- Increased mitochondrial respiratory function. | [9][10] |
| Antisense Oligonucleotide (ASO) | RNA Interference | In vivo (CDAHFD mouse model of NASH) | - Modulated hepatic steatosis.- No significant effect on hepatic fibrosis. | [11][12] |
| ARO-HSD (rapirosiran/ALN-HSD) | RNA Interference (siRNA) | Clinical Trial (Phase I in NASH patients) | - Dose-dependent reduction in liver HSD17B13 mRNA.- Reductions in Alanine Aminotransferase (ALT). | [6][13][14] |
Experimental Protocols
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This model is widely used to rapidly induce liver fibrosis in rodents.
-
Animal Model: Male C57BL/6 mice.
-
Induction: Intraperitoneal (i.p.) injection of CCl4 (dissolved in a vehicle like corn oil or olive oil) is administered typically twice a week.
-
Dosage and Duration: Dosing can range from 0.5 to 1.5 mL/kg. A 4 to 8-week period is generally sufficient to induce significant fibrosis.
-
Therapeutic Intervention: The test compound (e.g., this compound) is administered, often daily, starting either before or after the initiation of CCl4 injections to assess prophylactic or therapeutic effects, respectively.
-
Endpoint Analysis:
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red or Masson's trichrome for collagen deposition to assess fibrosis.
-
Biochemical Markers: Serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured.
-
Gene Expression: Hepatic expression of fibrotic markers like α-smooth muscle actin (α-SMA), collagen type 1 alpha 1 (Col1a1), and transforming growth factor-beta 1 (TGF-β1) is quantified by qRT-PCR.
-
Hydroxyproline Content: A quantitative measure of total collagen in the liver.
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)-Induced NASH Model
This dietary model induces a NASH phenotype that closely resembles human disease, including steatosis, inflammation, and fibrosis.
-
Animal Model: Male C57BL/6 mice.
-
Induction: Mice are fed a CDAHFD, which is high in fat (typically 60 kcal%) and sucrose, and deficient in choline and methionine.
-
Duration: The diet is typically administered for 6 to 12 weeks to establish a robust NASH phenotype with significant fibrosis.
-
Therapeutic Intervention: The test compound is administered, usually daily via oral gavage, concurrently with the CDAHFD feeding.
-
Endpoint Analysis:
-
Histopathology: Liver sections are evaluated for steatosis, lobular inflammation, and hepatocyte ballooning, and fibrosis is staged.
-
NAFLD Activity Score (NAS): A composite score of steatosis, lobular inflammation, and ballooning.
-
Biochemical Markers: Serum ALT, AST, triglycerides, and cholesterol levels are measured.
-
Gene Expression: Hepatic expression of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., α-SMA, Col1a1) is analyzed.
-
Visualizations
HSD17B13 Signaling Pathway in Hepatocytes
Caption: HSD17B13 signaling cascade in hepatocytes leading to fibrosis.
Experimental Workflow for Assessing Long-Term Efficacy
Caption: Workflow for preclinical evaluation of long-term efficacy.
Logical Comparison of Therapeutic Modalities
Caption: Comparison of HSD17B13 therapeutic modalities.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NASH, HSD17B13 and era of programmable therapeutics - Plenge Gen @rplengePlenge Gen @rplenge [plengegen.com]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 7. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Treatment advances for Non-Alcoholic Fatty Liver Disease (NAFLD) announced at ILC 2021 - EASL-The Home of Hepatology. [easl.eu]
Safety Operating Guide
Navigating the Safe Disposal of Hsd17B13-IN-2: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of Hsd17B13-IN-2, a potent inhibitor of the 17β-hydroxysteroid dehydrogenase 13 enzyme. Adherence to these protocols is critical for ensuring a safe laboratory environment and compliance with standard chemical waste regulations.
Important Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following disposal procedures are based on general guidelines for non-hazardous chemical waste in a research laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific regulations and to perform a risk assessment prior to handling and disposal.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, ensure that the appropriate personal protective equipment is worn. This is crucial to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification/Recommendation |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | Should be fully buttoned to provide maximum coverage. |
Step-by-Step Disposal Protocol for this compound
This protocol addresses the disposal of this compound in its solid form as well as solutions prepared with dimethyl sulfoxide (DMSO), a common solvent for this compound.
1. Disposal of Solid (Neat) this compound:
For small quantities of expired or unused solid this compound, the recommended procedure is to manage it as non-hazardous solid chemical waste.
-
Step 1: Containerization: Place the vial or container with the solid this compound into a larger, sealable, and clearly labeled waste container designated for non-hazardous solid chemical waste.
-
Step 2: Labeling: The outer container must be labeled with the chemical name ("this compound") and the words "Non-Hazardous Chemical Waste for Disposal."
-
Step 3: Segregation: Store the waste container separately from hazardous chemical waste to prevent cross-contamination.
-
Step 4: Institutional Pickup: Arrange for the collection of the waste container by your institution's EHS or designated waste management service. Do not dispose of solid chemical waste in the regular trash.
2. Disposal of this compound in DMSO Solution:
Solutions of this compound in DMSO must be treated as chemical waste, with special consideration for the solvent.
-
Step 1: Waste Collection: Collect all liquid waste containing this compound and DMSO in a dedicated, leak-proof, and sealable container.
-
Step 2: Labeling: Clearly label the waste container with "Waste this compound in DMSO" and specify the approximate concentration.
-
Step 3: Storage: Store the sealed waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.
-
Step 4: EHS Collection: Contact your institution's EHS office to arrange for the pickup and disposal of the liquid chemical waste. Do not pour DMSO solutions down the drain.
3. Decontamination of Labware:
Any labware (e.g., glassware, spatulas) that has come into contact with this compound should be decontaminated.
-
Step 1: Rinsing: Rinse the contaminated labware thoroughly with a suitable solvent (such as ethanol or acetone) in a fume hood.
-
Step 2: Collection of Rinsate: Collect the solvent rinsate in the designated liquid chemical waste container.
-
Step 3: Washing: After the initial solvent rinse, wash the labware with soap and water.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment. Always prioritize safety and consult with your institutional EHS for guidance.
Safeguarding Your Research: A Comprehensive Guide to Handling Hsd17B13-IN-2
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Hsd17B13-IN-2, a potent hydroxysteroid 17ß-dehydrogenase 13 (HSD17B13) inhibitor. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent, powdered chemical compounds and hazardous drugs in a research setting.[1][2][3] These protocols are designed to minimize exposure risk and ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to create a barrier against potential exposure through inhalation, skin contact, or splashing.[2] The following table summarizes the required PPE for various handling procedures.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Safety glasses with side shields or goggles | Two pairs of chemotherapy-rated gloves | Disposable gown, resistant to chemical permeation | NIOSH-approved N95 or higher-level respirator |
| Solution Preparation | Safety glasses with side shields or goggles | Two pairs of chemotherapy-rated gloves | Disposable gown, resistant to chemical permeation | Not generally required if performed in a certified chemical fume hood |
| Cell Culture/In Vitro Assays | Safety glasses with side shields | Chemotherapy-rated gloves | Laboratory coat | Not required |
| Spill Cleanup | Chemical splash goggles | Two pairs of chemotherapy-rated gloves | Disposable gown, resistant to chemical permeation | NIOSH-approved N95 or higher-level respirator |
| Waste Disposal | Safety glasses with side shields | Two pairs of chemotherapy-rated gloves | Laboratory coat | Not required |
Operational and Disposal Plans: A Step-by-Step Approach
A clear and structured workflow is critical for the safe handling and disposal of this compound. The following table outlines the procedural steps for key operational and disposal tasks.
| Procedure | Step-by-Step Guidance |
| Receiving and Storage | 1. Upon receipt, visually inspect the package for any signs of damage or leakage. 2. Wear appropriate PPE (gloves and lab coat) when unpacking. 3. Store the compound in a designated, clearly labeled, and well-ventilated area, away from incompatible materials. 4. Follow the manufacturer's recommendations for storage temperature and conditions.[4] |
| Weighing and Aliquoting | 1. Perform all weighing and aliquoting of powdered this compound in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure. 2. Use dedicated spatulas and weighing boats. 3. Tare the weighing vessel before adding the compound. 4. Carefully transfer the desired amount of powder, avoiding the creation of dust. 5. Clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of cleaning materials as hazardous waste. |
| Solution Preparation | 1. Prepare solutions in a certified chemical fume hood. 2. Add the solvent to the powdered compound slowly to avoid splashing. 3. Ensure the container is securely capped and properly labeled with the compound name, concentration, solvent, and date of preparation. |
| Spill Response | 1. Evacuate the immediate area and alert others. 2. Wear the appropriate PPE as outlined in the table above. 3. For small powder spills, gently cover with damp paper towels to avoid generating dust. For liquid spills, absorb with an inert material (e.g., spill pillows, vermiculite). 4. Carefully collect the absorbed material and contaminated items into a designated hazardous waste container. 5. Clean the spill area with an appropriate decontaminating solution. |
| Waste Disposal | 1. All materials contaminated with this compound, including gloves, gowns, weighing boats, pipette tips, and excess compound, must be disposed of as hazardous chemical waste. 2. Collect all waste in clearly labeled, sealed, and puncture-resistant containers. 3. Follow your institution's specific guidelines for hazardous waste disposal. |
Visualizing the Workflow for Safe Handling
To further clarify the procedural flow for handling this compound, the following diagram illustrates the key stages from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
By implementing these safety protocols and operational plans, researchers can confidently and safely advance their work with this compound, contributing to the development of new therapies while prioritizing personal and environmental safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
